Biotin-PEG9-CH2CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38)/t26-,27-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAAADCCSCBMMI-VWYPKUQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N3O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Potential of Biotin-PEG9-COOH: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Biotin-PEG9-COOH has emerged as a versatile and powerful tool in a multitude of research applications. This heterobifunctional linker, with its unique combination of a high-affinity biotin (B1667282) moiety, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid group, offers a robust solution for targeted delivery, bioconjugation, and sensitive detection.
This in-depth technical guide explores the core functionalities of Biotin-PEG9-COOH, providing detailed experimental protocols, quantitative data, and visual workflows to empower its effective implementation in the laboratory.
Core Concepts: The Tripartite Advantage
Biotin-PEG9-COOH is a molecule comprised of three key functional components:
-
Biotin: A small vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest known in nature, making it an ideal anchor for a wide range of biological applications.[1][2][3][4]
-
Polyethylene Glycol (PEG) Spacer (9 units): The nine repeating units of ethylene (B1197577) glycol form a hydrophilic, flexible, and biocompatible linker. This PEG chain enhances the water solubility of the molecule, reduces non-specific binding to surfaces and other biomolecules, and minimizes steric hindrance, allowing the terminal biotin and carboxylic acid groups to interact effectively with their respective binding partners.[5][6][]
-
Carboxylic Acid (-COOH): This terminal functional group provides a reactive handle for the covalent attachment of Biotin-PEG9 to a variety of molecules, most commonly those containing primary amine groups (-NH2), through the formation of a stable amide bond.[8][9][10]
Quantitative Data at a Glance
For ease of comparison, the following table summarizes key quantitative data associated with the components and interactions of Biotin-PEG9-COOH.
| Parameter | Value | Notes |
| Biotin-Streptavidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | This extremely low Kd value signifies an exceptionally strong and stable interaction.[3][4] |
| Biotin-Avidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Avidin exhibits an even higher affinity for biotin compared to streptavidin.[2][3][4] |
| Physicochemical Properties | ||
| Molecular Weight (Biotin-PEG9-COOH) | Varies by manufacturer | Check the specific product datasheet for the exact molecular weight. |
| Solubility | Soluble in water and many organic solvents like DMSO and DMF.[11][12] | The PEG component significantly enhances aqueous solubility. |
Key Research Applications and Experimental Protocols
Biotin-PEG9-COOH is a valuable reagent in a diverse range of research applications. Detailed methodologies for its use in bioconjugation, targeted drug delivery, and immunoassays are provided below.
Bioconjugation: Labeling Biomolecules with Biotin
The most fundamental application of Biotin-PEG9-COOH is the covalent attachment of a biotin tag to biomolecules such as proteins, peptides, and antibodies. This process, known as biotinylation, is typically achieved by activating the carboxylic acid group to react with primary amines on the target molecule.
This protocol outlines the two-step process of activating the carboxylic acid of Biotin-PEG9-COOH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, followed by conjugation to a protein.[2][8][9][10][13]
Materials:
-
Biotin-PEG9-COOH
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein to be labeled in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 10-50 mM for each.
-
Dissolve Biotin-PEG9-COOH in DMSO or an appropriate organic solvent to create a stock solution.
-
-
Activation of Biotin-PEG9-COOH:
-
In a microcentrifuge tube, combine Biotin-PEG9-COOH with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:5 (Biotin-PEG9-COOH:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated Biotin-PEG9-COOH solution to the protein solution. The molar ratio of the biotinylating reagent to the protein will determine the degree of labeling and should be optimized for the specific application. A starting point is a 10- to 20-fold molar excess of the biotin reagent.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization (Optional):
Targeted Drug Delivery
Biotin-PEG9-COOH is instrumental in the development of targeted drug delivery systems.[16][17][18][19] Many cancer cells overexpress biotin receptors (sodium-dependent multivitamin transporter, SMVT) on their surface.[5][17][20] By conjugating a therapeutic agent to Biotin-PEG9-COOH, the resulting complex can be selectively delivered to these cancer cells through receptor-mediated endocytosis.
This protocol describes the surface functionalization of pre-formed nanoparticles (e.g., PLGA nanoparticles) with Biotin-PEG9-COOH for targeted drug delivery.
Materials:
-
Drug-loaded nanoparticles with surface amine groups
-
Biotin-PEG9-COOH
-
EDC and Sulfo-NHS
-
Activation Buffer (e.g., MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., Tris-HCl or Glycine)
-
Centrifugation tubes and centrifuge
-
Cell culture reagents for in vitro testing
Procedure:
-
Activation of Biotin-PEG9-COOH:
-
Activate the carboxylic acid group of Biotin-PEG9-COOH with EDC and Sulfo-NHS as described in the bioconjugation protocol (Section 1).
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated Biotin-PEG9-COOH solution to the nanoparticle suspension. The ratio of the biotin linker to the nanoparticles should be optimized to achieve the desired surface density.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
Add the Quenching Buffer to stop the reaction.
-
Wash the nanoparticles to remove unreacted reagents. This is typically done by repeated cycles of centrifugation and resuspension in a fresh buffer.
-
-
Characterization:
-
In Vitro Cellular Uptake Studies:
-
Incubate the biotin-PEGylated nanoparticles with cancer cells that overexpress the biotin receptor (e.g., HeLa, A549) and a control cell line with low receptor expression.[6][23]
-
Visualize and quantify the cellular uptake of the nanoparticles using techniques such as fluorescence microscopy (if the drug or a dye is fluorescent) or flow cytometry.
-
Immunoassays: Enhancing Detection Sensitivity
The high-affinity interaction between biotin and streptavidin is widely exploited in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, to amplify the detection signal.[24][25][26] Biotin-PEG9-COOH can be used to label detection antibodies, which are then recognized by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
This protocol outlines a general procedure for a sandwich ELISA using a biotinylated detection antibody.
Materials:
-
Capture antibody
-
Biotinylated detection antibody (prepared as in Section 1)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Antigen standard and samples
-
ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of an ELISA plate with the capture antibody diluted in Coating Buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with Wash Buffer.
-
Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Sample/Standard Incubation:
-
Wash the plate.
-
Add the antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody diluted in Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add the streptavidin-HRP conjugate diluted in Blocking Buffer to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Development:
-
Wash the plate thoroughly.
-
Add the substrate solution to each well and incubate in the dark until a color develops.
-
-
Stopping and Reading:
-
Add the Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Conclusion
Biotin-PEG9-COOH is a highly valuable and adaptable tool for researchers across various disciplines. Its unique tripartite structure enables robust bioconjugation, targeted drug delivery, and enhanced sensitivity in immunoassays. By understanding the fundamental principles and applying the detailed protocols provided in this guide, researchers can effectively harness the power of Biotin-PEG9-COOH to advance their scientific discoveries.
References
- 1. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. updates.reinste.com [updates.reinste.com]
- 17. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Biotin-guided anticancer drug delivery with acidity-triggered drug release - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Controlled surface functionalization of silica nanospheres by covalent conjugation reactions and preparation of high density streptavidin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Coupling of biotin-(poly(ethylene glycol))amine to poly(D,L-lactide-co-glycolide) nanoparticles for versatile surface modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biospes.com [biospes.com]
- 25. fortislife.com [fortislife.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Biotin-PEG9-CH2CH2COOH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and common applications of Biotin-PEG9-CH2CH2COOH, a versatile heterobifunctional linker molecule widely utilized in biomedical research and drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for accurate experimental design, including stoichiometric calculations for conjugation reactions and analysis of resulting biomolecular complexes.
| Property | Value |
| Molecular Weight | 711.86 g/mol [] |
| Molecular Formula | C₃₁H₅₇N₃O₁₃S[][2] |
Experimental Applications and Protocols
This compound is a valuable tool for the stable and efficient biotinylation of proteins, peptides, antibodies, and other biomolecules or surfaces that possess primary amine groups.[2] The molecule consists of three key functional components:
-
Biotin (B1667282) Moiety: This provides a high-affinity binding site for streptavidin and avidin (B1170675) proteins, a cornerstone interaction in many biotechnological assays.[2]
-
Terminal Carboxylic Acid (COOH) Group: This functional group serves as a reactive site for the covalent attachment to primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) through the formation of a stable amide bond.[2] This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.
-
PEG9 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of nine ethylene (B1197577) glycol units, is hydrophilic, which enhances the aqueous solubility of the reagent and the resulting conjugate.[2] It also provides a flexible and extended arm that reduces steric hindrance, allowing the biotin group to bind more effectively to streptavidin or avidin.[2]
A generalized experimental workflow for the use of this compound in biotinylating a target protein and its subsequent use in a pulldown assay is depicted below.
Caption: Workflow for Biotinylation and Affinity Capture.
This workflow illustrates the activation of the carboxylic acid group of this compound, its conjugation to a target molecule, and its subsequent use in an affinity purification protocol, a common application in molecular biology and proteomics.
References
The Unrivaled Affinity: A Technical Guide to the Biotin-Streptavidin Interaction
For Researchers, Scientists, and Drug Development Professionals
The bond between biotin (B1667282) and streptavidin stands as a paragon of non-covalent interactions in nature, renowned for its extraordinary strength, specificity, and stability. This technical guide provides an in-depth exploration of the core mechanism underpinning this remarkable interaction, offering a valuable resource for researchers, scientists, and drug development professionals who leverage this system in a myriad of applications, from immunoassays and affinity chromatography to targeted drug delivery and nanotechnology.
The Core Mechanism: A Symphony of Molecular Forces
The near-irreversible binding of biotin to streptavidin, a tetrameric protein from the bacterium Streptomyces avidinii, is characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ mol/L).[1][2][3] This high affinity is not the result of a single dominant force but rather a harmonious interplay of multiple intermolecular interactions, including extensive hydrogen bonding, significant van der Waals contacts, and crucial hydrophobic contributions, all within a highly complementary binding pocket.[2]
Upon biotin binding, a flexible loop (L3/4) on the streptavidin monomer undergoes a significant conformational change, closing over the biotin molecule like a lid.[4][5] This "lid" effectively sequesters the biotin from the solvent, dramatically slowing the dissociation rate and contributing to the remarkable stability of the complex.[2] The binding pocket itself is lined with several key amino acid residues that form a network of hydrogen bonds with the ureido ring and the valeric acid side chain of biotin.[2] Additionally, the hydrophobic character of the binding pocket, particularly the presence of conserved tryptophan residues, facilitates extensive van der Waals interactions with the biotin molecule.[2]
Quantitative Data Summary
The interaction between biotin and streptavidin has been extensively characterized using various biophysical techniques. The following tables summarize key quantitative data from these studies, providing a comparative overview of the thermodynamic and kinetic parameters that define this exceptional molecular partnership.
Table 1: Thermodynamic Parameters of the Biotin-Streptavidin Interaction
| Parameter | Value | Technique | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | Multiple | [1][2] |
| Association Constant (Ka) | ~10¹⁴ M⁻¹ | Multiple | --- |
| Gibbs Free Energy (ΔG) | -18 to -20 kcal/mol | ITC | --- |
| Enthalpy (ΔH) | -20 to -25 kcal/mol | ITC | --- |
| Entropy (TΔS) | -2 to -5 kcal/mol | ITC | --- |
| Heat Capacity (ΔCp) | -459.9 cal/mol·K | ITC | [4] |
Table 2: Kinetic Parameters of the Biotin-Streptavidin Interaction
| Parameter | Value | Technique | Reference |
| Association Rate (k_on) | 1 x 10⁷ M⁻¹s⁻¹ | SPR | [6] |
| Dissociation Rate (k_off) | 1 x 10⁻⁶ s⁻¹ | SPR | --- |
Key Experimental Protocols
A comprehensive understanding of the biotin-streptavidin interaction has been built upon data generated from a suite of powerful biophysical techniques. This section provides detailed methodologies for three key experimental approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of streptavidin (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of biotin (e.g., 200 µM) in the same buffer. Degas both solutions to prevent bubble formation.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the streptavidin solution into the sample cell and the biotin solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the biotin solution into the streptavidin solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is particularly useful for determining the kinetics of an interaction (association and dissociation rates).
Methodology:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry (e.g., a carboxymethylated dextran (B179266) surface).
-
Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Ligand Immobilization:
-
Immobilize streptavidin onto the activated sensor surface via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of biotin over the sensor surface (association phase).
-
Flow buffer over the surface to monitor the dissociation of the complex (dissociation phase).
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The dissociation constant (Kd) can be calculated as k_off / k_on.
-
Atomic Force Microscopy (AFM)
AFM can be used to directly measure the unbinding force of a single biotin-streptavidin complex, providing insights into the mechanical strength of the interaction.
Methodology:
-
AFM Tip and Substrate Functionalization:
-
Functionalize the AFM tip with biotin, often using a flexible polyethylene (B3416737) glycol (PEG) linker to allow for proper orientation.[1]
-
Immobilize streptavidin on a flat substrate, such as mica.[7]
-
-
Force Spectroscopy:
-
Bring the biotin-functionalized tip into contact with the streptavidin-coated surface to allow for binding.
-
Retract the tip at a constant velocity, measuring the force required to rupture the bond.
-
-
Data Analysis:
-
Generate a force-distance curve for each unbinding event.
-
Analyze the distribution of rupture forces to determine the most probable unbinding force. The loading rate (pulling speed) can be varied to probe the energy landscape of the interaction.[8]
-
Conclusion
The biotin-streptavidin interaction remains a cornerstone of modern biotechnology and drug development. Its exceptional affinity and stability, rooted in a sophisticated interplay of molecular forces and structural dynamics, provide a robust and versatile tool for a wide range of applications. A thorough understanding of the underlying mechanism, supported by quantitative data from key experimental techniques, is paramount for the effective design and implementation of biotin-streptavidin-based technologies. This guide serves as a comprehensive resource to aid researchers and scientists in harnessing the full potential of this remarkable molecular partnership.
References
- 1. jku.at [jku.at]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural studies of the streptavidin binding loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntmdt-si.com [ntmdt-si.com]
- 8. Dynamic force measurements of avidin-biotin and streptavdin-biotin interactions using AFM - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEG9 Spacers in Modern Bioconjugation: A Technical Guide
The field of bioconjugation, which involves the chemical linking of two or more molecules, at least one of which is a biomolecule, has revolutionized therapeutic and diagnostic development. At the heart of these complex architectures lies the linker, a component whose chemical structure is critical for the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various linkers utilized, polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone technology. This guide provides an in-depth technical examination of the nine-unit PEG spacer (PEG9), a frequently employed linker in advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, its impact on biological activity, and provide detailed experimental context for its application.
Core Properties of PEG Spacers in Bioconjugation
Polyethylene glycol is a polymer of ethylene (B1197577) oxide, and its utility in bioconjugation stems from a unique combination of properties. When incorporated as a linker, a PEG spacer like PEG9 can significantly influence the final conjugate's behavior.
-
Enhanced Hydrophilicity and Solubility: One of the most significant advantages of PEGylation is the improvement of hydrophilicity. Many potent therapeutic payloads or small molecule inhibitors are highly hydrophobic, leading to challenges with aggregation and poor solubility in aqueous physiological environments. The inclusion of a PEG9 spacer, with its repeating ether units, imparts a hydrophilic character to the entire molecule, often mitigating aggregation and improving overall solubility and handling.
-
Pharmacokinetic Modulation: PEGylation is a well-established strategy for extending the in vivo half-life of therapeutic molecules. The PEG chain creates a hydration shell, which increases the hydrodynamic radius of the molecule. This increased size can reduce renal clearance, leading to longer circulation times. Furthermore, the flexible and neutral nature of the PEG chain can shield the bioconjugate from enzymatic degradation and reduce immunogenicity.
-
Optimized Spatial Orientation: The length and flexibility of the linker are critical for ensuring that the conjugated components can interact optimally with their respective biological targets. A PEG9 spacer provides a significant and flexible extension (with a length of approximately 3.5 nm), which is crucial in applications like PROTACs, where it must bridge the gap between a target protein and an E3 ubiquitin ligase to facilitate the formation of a productive ternary complex.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's composition and length are paramount for the PROTAC's efficacy.
The PEG9 spacer is frequently employed in PROTAC design to ensure the proper distance and orientation for the formation of a stable and effective ternary complex between the target protein and the E3 ligase. This geometric arrangement is essential for the subsequent ubiquitination of the target protein and its degradation by the proteasome. The hydrophilicity of the PEG9 linker also enhances the often-poor solubility and cell permeability of these complex molecules.
Quantitative Impact of Linker Length on PROTAC Efficacy
The choice of linker length is not trivial. A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while an overly long linker might lead to unproductive binding modes or the "hook effect." The optimal linker length is highly dependent on the specific target and E3 ligase pair. Below is a summary of data from studies investigating the impact of linker length on the degradation of Bruton's tyrosine kinase (BTK).
| PROTAC Component | Linker Composition | BTK Degradation DC50 (nM) | Dmax (%) | Reference |
| BTK Binder + Pomalidomide | 3-unit PEG | 1.3 | >95 | |
| BTK Binder + Pomalidomide | 4-unit PEG | 0.8 | >95 | |
| BTK Binder + Pomalidomide | 5-unit PEG | 2.5 | >95 |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
This data illustrates that even subtle changes in PEG linker length can have a significant impact on the potency of a PROTAC, with the 4-unit PEG linker demonstrating the highest potency in this specific context. While this example does not use PEG9, it highlights the critical nature of linker optimization, a process where PEG9 often serves as a key candidate due to its balance of length and flexibility.
Caption: Mechanism of action for a PROTAC utilizing a PEG9 spacer.
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, a cytotoxic payload is attached to a monoclonal antibody via a linker. The linker's role is to ensure the payload remains securely attached in circulation and is released efficiently upon internalization into the target cancer cell. PEG9 linkers can be incorporated into ADC design to enhance solubility, particularly when dealing with hydrophobic payloads, and to potentially influence the ADC's pharmacokinetic profile and stability.
Quantitative Impact of Linker on ADC Efficacy
The linker can affect the overall properties of an ADC, including its stability and potency. The table below presents hypothetical data to illustrate how a PEG-containing linker might compare to a standard alkyl-based linker.
| ADC Component | Linker Type | In Vitro IC50 (nM) | Plasma Stability (% intact ADC after 24h) |
| Trastuzumab-MMAE | Val-Cit-PABC (Alkyl-based) | 0.5 | 95 |
| Trastuzumab-MMAE | PEG9-Val-Cit-PABC | 0.7 | 98 |
-
IC50: The concentration of the ADC required to inhibit cancer cell growth by 50%.
In this illustrative example, the addition of a PEG9 spacer slightly increases plasma stability while maintaining high potency. This demonstrates the trade-offs and multi-parameter optimization required in ADC design.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates containing PEG9 spacers. Below are representative protocols.
Protocol 1: Synthesis of a PEG9-Containing PROTAC
This protocol outlines a general workflow for the final coupling step in PROTAC synthesis, where the target-binding ligand and the E3-binding ligand, one of which is pre-functionalized with a PEG9 spacer, are joined.
Materials:
-
Target binder with a terminal amine group (Ligand-NH2)
-
E3 ligase binder pre-functionalized with PEG9 and an NHS-ester (E3-PEG9-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve Ligand-NH2 (1.0 eq) in anhydrous DMF.
-
Add E3-PEG9-NHS (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with a suitable solvent (e.g., DMSO/water).
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect fractions containing the desired product and confirm its identity and purity by analytical HPLC and high-resolution mass spectrometry (HRMS).
-
Lyophilize the pure fractions to obtain the final PROTAC powder.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip or re-probe the membrane with the loading control antibody. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The PEG9 spacer is a powerful and versatile tool in the bioconjugation toolbox. Its inherent hydrophilicity, biocompatibility, and defined length make it an ideal choice for linking molecular components in complex therapeutic modalities like PROTACs and ADCs. By enhancing solubility, optimizing pharmacokinetics, and providing the necessary spatial arrangement for biological activity, the PEG9 linker directly contributes to the efficacy and developability of next-generation drugs. The rational selection of the linker, supported by quantitative structure-activity relationship studies and detailed experimental validation, remains a critical step in the design of potent and safe bioconjugates.
Navigating the Stability of Biotin-PEG9-CH2CH2COOH: A Technical Guide for Researchers
An in-depth examination of the stability and optimal storage conditions for Biotin-PEG9-CH2CH2COOH, a critical reagent in bioconjugation and drug delivery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors influencing its shelf-life and performance, complete with recommended handling protocols and analytical methodologies for stability assessment.
Introduction to this compound
This compound, also known as Biotin-PEG9-propionic acid, is a heterobifunctional linker widely utilized in biomedical research. It incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic nine-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid group for covalent conjugation to primary amines on proteins, peptides, and other biomolecules. The stability of this reagent is paramount to ensure the reproducibility and efficacy of biotinylation, purification, and targeted delivery applications.
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity and functionality of this compound. Based on manufacturer recommendations and the chemical nature of the molecule, the following conditions are advised for optimal stability.[1][2][3][4][5][6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[1][2][3][4][5][6][7] | Minimizes thermal degradation of the PEG chain and slows down potential hydrolytic and oxidative reactions. |
| Moisture | Store in a desiccated environment.[3] | The PEG chain is hygroscopic, and moisture can facilitate hydrolysis of the biotin ureido ring under certain conditions and potentially affect the solid-state properties. |
| Light | Protect from light.[1] | The biotin moiety can be susceptible to photodegradation.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation of the sulfur atom in the biotin ring and the PEG chain. |
| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use and avoid repeated freeze-thaw cycles of solutions. | Ensures consistency and prevents degradation in solution. |
Factors Influencing the Stability of this compound
The stability of this compound is influenced by several factors, primarily related to its three key structural components: the biotin moiety, the PEG linker, and the terminal carboxylic acid. While specific quantitative stability data for this exact molecule is not extensively available in the public domain, an understanding of the stability of its individual components provides a strong basis for predicting its behavior under various conditions.
Biotin Moiety Stability
The biotin molecule is generally stable but can be susceptible to degradation under certain conditions:
-
Oxidation : The sulfur atom in the thiophane ring of biotin is susceptible to oxidation, forming biotin sulfoxide (B87167) and biotin sulfone.[1] This can be initiated by strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ions.
-
pH : Biotin is most stable in a pH range of 4-9.[8] Strong acidic or alkaline conditions can lead to the hydrolysis of the ureido ring.
-
Photodegradation : Exposure to UV light can degrade the biotin molecule.[8]
Polyethylene Glycol (PEG) Linker Stability
The PEG chain is known for its biocompatibility and stability, but it can undergo degradation through:
-
Thermal Degradation : At elevated temperatures, the PEG chain can undergo random chain scission, leading to the formation of lower molecular weight PEGs, aldehydes, and other byproducts.[9]
-
Oxidative Degradation : The ether linkages in the PEG backbone are susceptible to auto-oxidation, a process that can be accelerated by heat, light, and the presence of transition metal ions. This leads to chain cleavage and the formation of various degradation products, including formaldehyde (B43269) and acetaldehyde.
-
Acid-Catalyzed Hydrolysis : While generally stable, the ether bonds in the PEG chain can be cleaved under strong acidic conditions.
Propionic Acid Linker Stability
The propionic acid group (-CH2CH2COOH) at the terminus is a stable aliphatic carboxylic acid. The ether linkage connecting it to the PEG chain shares the same stability profile as the other ether linkages within the PEG backbone. The carboxylic acid functional group itself is robust and generally not a point of instability under typical experimental conditions, though its reactivity is pH-dependent.
Potential Degradation Pathways
The following diagram illustrates the potential degradation points of the this compound molecule based on the known instabilities of its components.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves subjecting the compound to forced degradation conditions and analyzing the resulting products.[1][10][11][12][13]
Forced Degradation Study Protocol
This protocol outlines a general procedure for a forced degradation study. The specific concentrations of stressing agents and the duration of exposure may need to be optimized to achieve a target degradation of 5-20%.[10]
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation : Store the solid compound and the stock solution at 60°C for 7 days in a stability chamber.
-
Photostability : Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis : Analyze the stressed samples and a non-stressed control sample at appropriate time points using the analytical methods described below.
The workflow for a typical forced degradation study is depicted in the following diagram.
Caption: Workflow for a forced degradation stability study.
Analytical Methods for Stability Indicating Assays
Stability-indicating analytical methods are essential to separate and quantify the intact compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) :
-
Method : A reverse-phase HPLC (RP-HPLC) method is typically suitable.
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Detection : UV detection at a low wavelength (e.g., 210-220 nm) to detect the amide bond and carboxylic acid, or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better quantification of the PEG moiety which lacks a strong chromophore.[]
-
Purpose : To quantify the remaining percentage of the intact this compound and to profile the degradation products.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) :
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Method : 1H and 13C NMR spectroscopy can be used to characterize the structure of the compound and its degradation products.
-
Purpose : To provide detailed structural information on the degradation products, confirming the site of modification (e.g., oxidation of the sulfur in biotin or cleavage of the PEG chain).[18][19][20]
-
Conclusion
While specific, quantitative long-term stability data for this compound is not widely published, a thorough understanding of the chemical properties of its constituent parts—biotin, the PEG linker, and the propionic acid terminus—allows for the establishment of best practices for its storage and handling. To ensure the integrity and performance of this valuable reagent, it is imperative to store it at -20°C, in a dry and dark environment, and preferably under an inert atmosphere. For critical applications, especially in later-stage drug development, it is highly recommended to perform in-house stability studies using validated, stability-indicating analytical methods to determine its shelf-life under specific storage and experimental conditions.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Biotin-PEG4-propionic acid | 721431-18-1 | FB15463 [biosynth.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medkoo.com [medkoo.com]
- 5. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 6. goldbio.com [goldbio.com]
- 7. dPEG®4-biotin acid >95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach [mdpi.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Protein Forced Degradation Studies [intertek.com]
- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. Advanced structural and morphological characterization by NMR technologies of different biomolecules and biotechnological systems [flore.unifi.it]
The Dual Hallmarks of PEG Linkers: A Technical Guide to Water Solubility and Biocompatibility
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy and safety of a therapeutic. Poly(ethylene glycol) (PEG) linkers have emerged as a cornerstone in bioconjugation, drug delivery, and materials science due to their exceptional water solubility and biocompatibility. This in-depth technical guide explores these core properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to inform and guide your research.
Water Solubility: Enhancing Therapeutic Delivery
The remarkable water solubility of PEG linkers is fundamental to their widespread application. The repeating ethylene (B1197577) oxide units form hydrogen bonds with water molecules, creating a hydration shell that renders even hydrophobic molecules soluble in aqueous environments.[1][2] This property is crucial for the formulation and systemic delivery of many therapeutic agents.[3] PEGylation, the process of attaching PEG chains to a molecule, can significantly improve the solubility of proteins, peptides, and small molecule drugs.[3][4][5]
While PEG is generally considered highly water-soluble, the specific solubility can be influenced by its molecular weight, structure (linear vs. branched), and the nature of its terminal functional groups.[2][6]
Table 1: Water Solubility of PEG Derivatives
| Molecular Weight (Da) | Structure | Reported Solubility in Water |
| 400 | Linear | Miscible |
| 1,000 | Linear | > 100 g/L |
| 2,000 | Linear | > 100 g/L |
| 5,000 | Linear | > 100 g/L |
| 10,000 | Linear | > 100 g/L |
| 20,000 | Linear | > 100 g/L |
| 40,000 | Branched | > 100 g/L |
Note: The solubility of PEG is generally high and often reported as "freely soluble" or "miscible" in water. The values presented are indicative and can vary based on specific experimental conditions and the purity of the PEG linker.
Biocompatibility: Minimizing Unwanted Biological Interactions
PEG is renowned for its excellent biocompatibility, characterized by low toxicity and minimal immunogenicity.[1][3] This "stealth" property is attributed to the flexible and hydrophilic nature of the PEG chains, which can mask the conjugated molecule from the host's immune system.[7][8]
Cytotoxicity
In general, PEG oligomers are considered safe and exhibit low cytotoxicity.[9][10] However, some studies have indicated that very low molecular weight PEGs, such as triethylene glycol (TEG), may show toxicity at high concentrations.[9][10] Furthermore, certain PEG-based monomers, like poly(ethylene glycol) methyl ether acrylate (B77674) (mPEGA), have demonstrated more noticeable cytotoxicity.[9][10]
Table 2: Cytotoxicity of PEG Derivatives
| PEG Derivative | Cell Line | Assay | IC50 / Viability | Reference |
| Triethylene Glycol (TEG) | L929 | CCK-8 | Toxic at high concentrations | [9][10] |
| mPEGA-480 | HeLa | CCK-8 | ~60% viability at 1 mg/mL | [9] |
| mPEGMA-500 | HeLa | CCK-8 | ~40% viability at 1 mg/mL | [11] |
| PEG-Paclitaxel Conjugates | LL/2 | Not Specified | >75% viability at 2.5 µg/mL | [12] |
Immunogenicity and Complement Activation
While PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins, the PEG molecule itself is not entirely immunologically inert.[13][14] Pre-existing anti-PEG antibodies have been detected in a portion of the human population, which can lead to accelerated blood clearance (ABC) of PEGylated therapeutics and, in some cases, hypersensitivity reactions.[14][15]
Furthermore, PEG has been shown to activate the complement system, a key component of the innate immune response.[16][17] This activation can occur through both the classical and alternative pathways and may contribute to infusion reactions observed with some PEGylated drugs.[16][18] The extent of complement activation can be influenced by the molecular weight and concentration of the PEG.[16]
Experimental Protocols
PEG Solubility Assessment
Objective: To determine the aqueous solubility of a PEG linker.
Materials:
-
PEG linker of interest
-
High-purity water (e.g., Milli-Q)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the PEG linker to a known volume of water in separate vials.
-
Agitate the vials vigorously using a vortex mixer for a predetermined time (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.
-
Centrifuge the vials at high speed to pellet the undissolved PEG.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved PEG in the supernatant. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by using a suitable analytical technique such as HPLC or a colorimetric assay if the PEG linker has a chromophore.
-
Express the solubility in units such as g/L or mg/mL.
In Vitro Cytotoxicity Assay (MTT or CCK-8)
Objective: To evaluate the potential of a PEG linker to induce cell death.[11]
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
PEG linker stock solution, sterilized by filtration
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PEG linker in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the PEG linker. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Immunogenicity Assessment: Anti-PEG Antibody ELISA
Objective: To detect the presence of anti-PEG antibodies in serum samples.[15]
Materials:
-
PEGylated protein or a PEG-coated plate
-
Serum samples (human or animal)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody specific for the species of the primary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2M H2SO4)
-
ELISA plates
-
Microplate reader
Procedure:
-
Coat the wells of an ELISA plate with the PEGylated protein or a PEG derivative overnight at 4°C.
-
Wash the plate with wash buffer and block non-specific binding sites with blocking buffer.
-
Add diluted serum samples to the wells and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm. The signal intensity is proportional to the amount of anti-PEG antibodies in the sample.
Visualizing Key Pathways and Concepts
PEGylation Chemistry
The covalent attachment of PEG to a molecule, or PEGylation, can be achieved through various chemical reactions targeting specific functional groups on the target molecule, most commonly primary amines on lysine (B10760008) residues.[7][19][20]
The Enhanced Permeability and Retention (EPR) Effect
PEGylation increases the hydrodynamic size of nanoparticles and drugs, leading to prolonged circulation times and preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[21][22][23]
Complement Activation by PEG
PEG can trigger the complement cascade, leading to the generation of inflammatory mediators. This diagram illustrates a simplified view of the potential pathways involved.[16][17]
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 17. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 19. PEGylation - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Biotin-PEG9-CH2CH2COOH CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG9-CH2CH2COOH, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and diagnostic applications. This document details its chemical properties, supplier information, and protocols for its use in scientific research.
Introduction
This compound, also known as Biotin-PEG9-acid, is a versatile molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a terminal carboxylic acid group for covalent attachment to primary amines, and a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrophilic PEG linker enhances solubility, reduces steric hindrance, and provides a flexible spacer arm, which is advantageous in various biological assays and applications.[1][2]
Key Features:
-
Biotin Moiety: Enables strong, non-covalent interaction with avidin and streptavidin, a cornerstone of many detection and purification systems.
-
Carboxylic Acid Group: Allows for the formation of stable amide bonds with primary amine groups on proteins, peptides, and other biomolecules through the use of carbodiimide (B86325) chemistry (e.g., EDC/NHS).
-
PEG9 Spacer: A hydrophilic polyethylene glycol chain that increases the water solubility of the conjugate, minimizes non-specific binding, and provides spatial separation between the biotin and the conjugated molecule.
Chemical and Physical Properties
A definitive CAS number for this compound is not consistently available across major suppliers, and it is often listed as "N/A". Researchers should note that there are discrepancies in the reported molecular weight and chemical formula for products marketed under this name, likely due to different methods of defining the PEG9 linker by various manufacturers. It is crucial to consult the specific product's technical data sheet from the chosen supplier.
Supplier-Specific Data
| Property | AxisPharm | A Supplier via Online Marketplace | PurePEG |
| Product Name | Biotin-PEG9-acid | (+)-Biotin-PEG9-CH2CH2COOH | (+)-Biotin-PEG9-CH2CH2COOH |
| Catalog Number | AP10518 | Varies | 246809 |
| CAS Number | Not Provided | Not Provided | N/A |
| Molecular Formula | C31H57N3O13S | C27H49N3SO11 | Not Provided |
| Molecular Weight | 711.87 g/mol | 623.76 g/mol | 623.76 g/mol |
| Purity | ≥95% | ≥97% | Not Provided |
| Appearance | Not Specified | Not Specified | Not Specified |
| Solubility | Soluble in DMF, DMSO | Not Specified | Not Specified |
| Storage Conditions | -20°C, dry, and protected from light | Not Specified | Not Specified |
Data compiled from publicly available information on supplier websites.
Suppliers
A number of chemical suppliers offer this compound or its equivalents. Below is a list of some of these suppliers. It is recommended to contact the suppliers directly for the most current product specifications and availability.
-
AxisPharm
-
BroadPharm
-
PurePEG
-
BOC Sciences
-
Ambeed
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Amide Coupling of Biotin-PEG9-acid to a Primary Amine-Containing Protein
This protocol describes the conjugation of the terminal carboxylic acid of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein using EDC and NHS chemistry.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare stock solutions of EDC and NHS (e.g., 10 mg/mL each) in Activation Buffer immediately before use. Do not store aqueous solutions of EDC and NHS.
-
Prepare the protein solution in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add a desired molar excess of this compound to the protein solution.
-
Add a 2-5 fold molar excess of EDC and NHS over the Biotin-PEG9-acid.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated Biotin-PEG9-acid solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Workflow for Affinity Pulldown of a Biotinylated Protein
This workflow outlines the general steps for using a biotinylated protein (prepared as in 4.1) to capture interacting partners from a cell lysate.
Materials:
-
Biotinylated protein
-
Streptavidin- or Avidin-conjugated agarose (B213101) or magnetic beads
-
Cell lysate containing potential binding partners
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high salt buffer, low pH buffer, or a solution of free biotin)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin/avidin beads with Wash Buffer to remove any preservatives.
-
-
Immobilization of Biotinylated Protein:
-
Incubate the washed beads with the biotinylated protein solution for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Wash the beads with the immobilized protein several times with Wash Buffer to remove any unbound protein.
-
-
Affinity Pulldown:
-
Incubate the beads with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for the binding of interacting proteins.
-
-
Washing:
-
Wash the beads extensively with Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the captured protein complexes from the beads using the Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows involving this compound.
References
Methodological & Application
Application Notes and Protocols for Biotin-PEG9-CH2CH2COOH Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Biotin-PEG9-CH2CH2COOH to primary amines on proteins, peptides, and other biomolecules. This process, known as biotinylation, is a cornerstone technique in various life science applications, including immunoassays, affinity purification, and targeted drug delivery.[1][2]
Introduction
Biotin (B1667282), a water-soluble B-vitamin, exhibits an extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins.[3][4] This high-affinity binding is leveraged in numerous biotechnological applications for the detection, isolation, and visualization of biomolecules.[3][] this compound is a heterobifunctional linker that combines the specific binding properties of biotin with a hydrophilic 9-unit polyethylene (B3416737) glycol (PEG) spacer arm, terminating in a carboxylic acid group.
The PEG spacer enhances the water solubility of the labeled molecule, reduces steric hindrance for biotin-streptavidin binding, and can minimize aggregation of the conjugated protein.[6] The terminal carboxylic acid can be activated to a reactive N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines (-NH2) on target molecules, such as the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3][4][7][8]
Chemical Principle of Conjugation
The conjugation of this compound to primary amines is typically a two-step process. First, the carboxylic acid group is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a semi-stable NHS ester. This activated biotinylation reagent is then reacted with the primary amine-containing molecule. The amine group performs a nucleophilic attack on the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.[4][7]
Alternatively, pre-activated Biotin-PEG9-NHS ester can be used directly, simplifying the workflow.
Diagram of the Conjugation Workflow
Caption: Workflow for biotinylating primary amine-containing molecules.
Quantitative Data Summary
The efficiency of the biotinylation reaction is influenced by several factors. The following tables summarize key quantitative parameters for successful conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction is most efficient at slightly alkaline pH.[4][7] Buffers should be free of primary amines (e.g., Tris, glycine).[3][9] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) require longer incubation times.[4][7] |
| Incubation Time | 30 minutes to 2 hours | Dependent on temperature and concentration of reactants.[4][7] |
| Molar Ratio | 10- to 20-fold molar excess of Biotin-PEG9-NHS to protein | The optimal ratio should be determined empirically for each specific application.[4] |
Table 2: Properties of this compound
| Property | Value |
| Molecular Weight | 623.76 g/mol [10] |
| Purity | ≥95% |
| Spacer Arm Length | ~43.5 Å |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF.[6] |
Experimental Protocols
This protocol describes the generation of the NHS ester for subsequent conjugation.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add the dissolved biotin reagent to the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS to the biotin solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
The activated Biotin-PEG9-NHS ester is now ready for immediate use in the conjugation reaction.
This protocol provides a general procedure for labeling a protein with the pre-activated or in-situ activated Biotin-PEG9-NHS ester.
Materials:
-
Protein solution (2-10 mg/mL) in a suitable buffer
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0). Crucially, this buffer must not contain primary amines like Tris or glycine. [3][9]
-
Activated Biotin-PEG9-NHS Ester solution (from Protocol 1 or a commercial source)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassette with appropriate MWCO, desalting column)[3]
Procedure:
-
Prepare the protein solution in the Reaction Buffer. Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.[11]
-
Calculate the required volume of the activated Biotin-PEG9-NHS ester solution to achieve the desired molar excess (typically 10- to 20-fold).
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with continuous gentle agitation.[3][4]
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[3]
-
Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.[3]
-
The biotinylated protein is now ready for use or storage.
Diagram of the Chemical Reaction
Caption: Reaction of an NHS-activated biotin with a primary amine.
Applications
The resulting biotinylated molecules can be used in a wide array of applications, including:
-
Immunoassays: Such as ELISA and Western blotting, where streptavidin-enzyme conjugates are used for signal amplification.[1]
-
Affinity Purification: Immobilized streptavidin can be used to capture and purify the biotinylated molecule.[4]
-
Cell Surface Labeling: The hydrophilicity and membrane impermeability of the PEG spacer make it suitable for labeling proteins on the surface of live cells.[6]
-
Targeted Drug Delivery: Biotin can act as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors.[1][]
-
Bioconjugation and Molecular Labeling: For use in techniques like FRET assays and single-molecule tracing.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotin Incorporation | Presence of primary amines in the buffer (e.g., Tris, glycine). | Use a non-amine-containing buffer like PBS or HEPES.[3] |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 7.0 and 9.0.[3] | |
| Hydrolyzed biotinylation reagent. | Prepare the NHS-ester solution immediately before use. Store the reagent under desiccated conditions.[3][9] | |
| Insufficient molar excess of the biotin reagent. | Increase the molar ratio of the biotin reagent to the target molecule.[3] | |
| Protein Aggregation/Precipitation | Over-biotinylation of the protein. | Reduce the molar excess of the biotinylation reagent or shorten the reaction time. |
| High protein concentration. | Perform the conjugation at a lower protein concentration. | |
| Unsuitable buffer conditions. | Screen different reaction buffers to find one that maintains protein stability. |
By following these guidelines and protocols, researchers can effectively utilize this compound for the specific and efficient biotinylation of their molecules of interest, enabling a broad range of downstream applications.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Protocol for Labeling Antibodies with Biotin-PEG9-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein, antibody, or nucleic acid. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10-15 M) makes this system a powerful tool for various biotechnological applications, including ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, affinity purification, and drug delivery.[]
This protocol details the method for labeling antibodies with Biotin-PEG9-COOH, an N-hydroxysuccinimide (NHS) ester-activated biotinylation reagent. The NHS ester reacts efficiently with primary amines (-NH₂) present on the side chains of lysine (B10760008) residues and the N-terminus of the antibody's polypeptide chains, forming a stable amide bond.[2][3][4] The polyethylene (B3416737) glycol (PEG) spacer arm, in this case, a 9-unit PEG linker, enhances the water solubility of the biotinylated antibody, reduces potential aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin.[5][6][7]
Quantitative Data Summary
The degree of biotinylation, or the number of biotin molecules per antibody, is a critical parameter that can influence the performance of the conjugate. Over-biotinylation can lead to antibody precipitation or loss of function, while under-labeling may result in poor signal detection. The final biotin-to-antibody molar ratio can be controlled by adjusting the molar excess of the biotinylation reagent relative to the antibody.[2] The table below provides representative data on the expected degree of labeling for a typical IgG antibody (MW ~150 kDa) at a concentration of 1-2 mg/mL using an NHS-PEG-Biotin reagent.
| Molar Excess of Biotin-PEG9-COOH (Biotin:Antibody) | Expected Degree of Labeling (Biotins per Antibody) | Typical Application |
| 5:1 | 1 - 3 | Applications requiring minimal modification to preserve function |
| 10:1 | 3 - 5 | General use, good balance of labeling and activity |
| 20:1 | 4 - 8 | Assays requiring signal amplification (e.g., Western blot, ELISA)[2][5] |
| 40:1 | 8 - 12 | High-sensitivity detection, potential for reduced antibody activity |
Note: These values are illustrative. The final degree of labeling is dependent on several factors, including antibody concentration, buffer composition, pH, and the number of available primary amines on the specific antibody.[2][8] Optimal ratios should be determined empirically for each specific antibody and application.
Experimental Protocols
Materials and Reagents
-
Antibody: Purified antibody of interest (1-10 mg/mL)
-
Biotinylation Reagent: Biotin-PEG9-NHS Ester
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0.
-
Organic Solvent: High-purity, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
-
Quantification (Optional): HABA/Avidin assay kit
Antibody Preparation
-
The antibody solution must be in an amine-free buffer. Buffers containing Tris, glycine, or sodium azide (B81097) will compete with the labeling reaction and must be removed.[2]
-
If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL. Note that labeling efficiency is lower in dilute protein solutions, which may require a greater molar excess of the biotin reagent.[2][9]
Protocol for Antibody Biotinylation
-
Equilibrate Reagents: Allow the vial of Biotin-PEG9-NHS Ester to warm to room temperature before opening to prevent moisture condensation.[2]
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the Biotin-PEG9-NHS Ester in anhydrous DMSO to a final concentration of 10 mM. The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions, so stock solutions should not be prepared for long-term storage.[2]
-
Calculate Reagent Volume: Determine the volume of the 10 mM Biotin-PEG9-NHS Ester stock solution required to achieve the desired molar excess.
-
Example Calculation for a 20-fold molar excess:
-
Amount of IgG: 1 mL of a 2 mg/mL solution
-
Moles of IgG: (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles of Biotin needed: (1.33 x 10⁻⁸ mol IgG) x 20 = 2.66 x 10⁻⁷ mol
-
Volume of 10 mM Biotin stock: (2.66 x 10⁻⁷ mol) / (0.01 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL
-
-
-
Reaction: Add the calculated volume of the Biotin-PEG9-NHS Ester solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.[2]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction). Incubate for an additional 15-30 minutes at room temperature. This step hydrolyzes any non-reacted NHS ester.
Purification of Biotinylated Antibody
Remove non-reacted biotin and quenching buffer components to prevent interference in downstream applications.
-
Method A: Desalting Column (Gel Filtration)
-
Equilibrate a desalting column (e.g., G-25) with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Elute the biotinylated antibody with PBS, collecting the protein-containing fractions. The larger biotinylated antibody will elute first, while the smaller, unreacted biotin molecules are retained.
-
-
Method B: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette (e.g., 10K MWCO).
-
Dialyze against 1-2 L of PBS, pH 7.4, at 4°C.
-
Perform at least three buffer changes over 12-24 hours to ensure complete removal of free biotin.
-
Quantification of Biotin Incorporation (HABA Assay)
The degree of labeling can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2] This assay is based on the displacement of the HABA dye from the HABA-avidin complex by the biotin in the sample, which causes a decrease in absorbance at 500 nm.[10]
-
Prepare a HABA/Avidin solution according to the kit manufacturer's protocol.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ Initial).
-
Add a known volume of the purified biotinylated antibody to the cuvette, mix, and allow the reading to stabilize.
-
Measure the final absorbance at 500 nm (A₅₀₀ Final).
-
Calculate the degree of biotinylation using the formulas provided by the kit manufacturer, which will account for the extinction coefficient of the HABA-avidin complex and the molar concentrations of the antibody and biotin.
Visualizations
Caption: Experimental workflow for antibody biotinylation.
Caption: Principle of biotinylation and subsequent detection.
References
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Biotin-PEG9-CH2CH2COOH Coupling using EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin/avidin (K_d_ ≈ 10⁻¹⁵ M) enables a wide array of applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1] The use of a polyethylene (B3416737) glycol (PEG) spacer, such as in Biotin-PEG9-CH2CH2COOH, offers the added advantages of increased water solubility, reduced steric hindrance, and minimized immunogenicity of the conjugated biomolecule.
This document provides detailed application notes and protocols for the conjugation of this compound to primary amine-containing molecules, such as proteins, antibodies, and amine-modified surfaces, using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Chemistry of EDC/NHS Coupling
EDC is a water-soluble carbodiimide (B86325) that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[2] This intermediate can then react with a primary amine to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group and reducing coupling efficiency.
To enhance the stability of the activated molecule and improve reaction yields, N-hydroxysuccinimide (NHS) or Sulfo-NHS is often added.[2][3] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines at physiological pH to form a stable amide bond.
Data Presentation: Optimizing Conjugation Reactions
The efficiency of the biotinylation reaction is dependent on several factors, including the molar ratios of the reactants, pH, and reaction time. The following table provides representative data on the effect of varying molar ratios of this compound, EDC, and NHS on the degree of biotinylation of a model IgG antibody (150 kDa). The degree of biotinylation was determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4][5][6]
| Molar Ratio (Biotin-PEG9-COOH : EDC : NHS) | Reaction Time (hours) | pH (Coupling) | Average Moles of Biotin per Mole of Antibody | Notes |
| 10 : 20 : 20 | 2 | 7.4 | 2-4 | Lower incorporation, suitable for applications where minimal modification is desired. |
| 20 : 40 : 40 | 2 | 7.4 | 4-7 | Good balance of incorporation and preservation of antibody function. |
| 50 : 100 : 100 | 2 | 7.4 | 8-12 | Higher labeling efficiency, may risk impacting antigen binding if lysines are in the binding site. |
| 20 : 40 : 0 | 2 | 7.4 | 1-3 | Demonstrates the reduced efficiency without NHS stabilization. |
| 20 : 40 : 40 | 0.5 | 7.4 | 2-3 | Shorter reaction time leads to lower incorporation. |
| 20 : 40 : 40 | 4 | 7.4 | 5-8 | Longer incubation can increase the degree of labeling. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein (e.g., Antibody) in Solution
This protocol describes the two-step EDC/NHS coupling of this compound to primary amines on a protein.
Materials:
-
Protein solution (e.g., IgG antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
-
Desalting column or dialysis cassette for purification.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS using a desalting column or dialysis.
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired molar excess of the this compound stock solution with an appropriate volume of Activation Buffer.
-
Add the desired molar excess of EDC and Sulfo-NHS stock solutions to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Biotin-PEG9-Sulfo-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess biotinylation reagent and reaction byproducts by passing the solution through a desalting column or by dialysis against PBS.
-
-
Quantification of Biotinylation (Optional):
Protocol 2: Immobilization of this compound on an Amine-Modified Surface
This protocol outlines the procedure for covalently attaching this compound to a surface functionalized with primary amines.
Materials:
-
Amine-modified surface (e.g., glass slide, microplate, or nanoparticle).
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0.
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.0.
Procedure:
-
Prepare Biotin-PEG9-COOH Solution: Dissolve this compound in Activation Buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Prepare Activation Solution: Immediately before use, prepare a solution of EDC and Sulfo-NHS in Activation Buffer. Typical concentrations are 5 mg/mL EDC and 10 mg/mL Sulfo-NHS.
-
Activation of Biotin-PEG9-COOH: Add the EDC/Sulfo-NHS solution to the this compound solution and incubate for 15 minutes at room temperature.
-
Coupling to the Surface:
-
Wash the amine-modified surface with Activation Buffer.
-
Add the activated Biotin-PEG9-COOH solution to the surface and incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the surface three times with PBST to remove unreacted biotinylation reagent and byproducts.
-
Blocking: Add the Blocking Buffer to the surface and incubate for 30 minutes at room temperature to quench any unreacted sites on the surface.
-
Final Wash: Wash the surface three times with PBST. The biotinylated surface is now ready for use.
Visualizations
Caption: Chemical reaction pathway of EDC/Sulfo-NHS mediated coupling.
References
- 1. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. fishersci.ie [fishersci.ie]
Application Notes and Protocols for Biotin-PEG9-Linker in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG9-linkers in targeted drug delivery systems. This document includes a summary of quantitative data from relevant studies, detailed experimental protocols for key procedures, and visualizations of cellular mechanisms and experimental workflows.
Introduction
The Biotin-PEG9-linker is a bifunctional molecule that plays a crucial role in modern drug delivery systems. It combines the high-affinity targeting capabilities of biotin (B1667282) with the pharmacokinetic-enhancing properties of a nine-unit polyethylene (B3416737) glycol (PEG) chain. Biotin, or Vitamin B7, is a vital coenzyme for which rapidly proliferating cancer cells exhibit an increased demand. This has led to the overexpression of biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells, making biotin an effective targeting ligand for anticancer therapies.[1][2]
The PEG9 spacer offers several advantages, including increased hydrophilicity and bioavailability of the drug conjugate, reduced immunogenicity, and prevention of steric hindrance between the biotin targeting moiety and the drug payload.[3] This combination allows for the development of sophisticated drug delivery vehicles, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and proteolysis-targeting chimeras (PROTACs), that can selectively deliver therapeutic agents to cancer cells, thereby enhancing efficacy and minimizing off-target toxicity.
Applications
The primary application of Biotin-PEG9-linkers in drug delivery is the targeted delivery of cytotoxic agents to tumor cells. By conjugating a chemotherapeutic drug to a nanoparticle or a polymer backbone functionalized with a Biotin-PEG9-linker, the resulting formulation can selectively bind to cancer cells overexpressing biotin receptors. This targeted approach increases the intracellular concentration of the drug in cancer cells while sparing healthy tissues.
Key Applications Include:
-
Targeted Nanoparticle Delivery: Biotin-PEG9-linkers can be conjugated to the surface of various nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA), and micelles, to facilitate their targeted delivery to tumor sites.[4][5]
-
PROTACs: In the field of targeted protein degradation, Biotin-PEG9-amine serves as a linker in the synthesis of PROTACs.[6] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
-
Enhanced Chemotherapy: Studies have shown that conjugating anticancer drugs like camptothecin (B557342) and paclitaxel (B517696) to biotin-PEG polymers significantly enhances their cytotoxicity against cancer cells compared to the free drug.[1][2][7]
Data Presentation
The following tables summarize quantitative data from studies utilizing biotin-PEG linkers in drug delivery systems. While specific data for the PEG9 variant is limited, the presented data for biotin-PEG conjugates, in general, demonstrate the potential of this targeting strategy.
| Formulation | Drug | Cancer Cell Line | IC50 (µM) | Fold Increase in Cytotoxicity (Compared to Free Drug) | Reference |
| CPT-PEG-Biotin | Camptothecin | A2780 (Ovarian) | ~0.01 | >60 | [1][2] |
| CPT-PEG-Biotin | Camptothecin | A2780/AD (Resistant Ovarian) | ~0.1 | ~30 | [1][2] |
| Paclitaxel-loaded Biotin-decorated Micelles | Paclitaxel | A549 (Lung) | Lower than non-targeted micelles | Not specified | [7] |
| Doxorubicin-loaded Biotin-PEG-PLGA NPs | Doxorubicin | 4T1 (Breast) | Not specified | Safer than free doxorubicin | [8] |
Table 1: In Vitro Cytotoxicity of Biotin-PEG-Drug Conjugates
| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Biotin-decorated PLGA NPs | SN-38 | Not specified | Not specified | 180 ± 12 | Not specified | |
| Doxorubicin-loaded PLGA-co-PEG NPs | Doxorubicin | Low and similar across formulations | 2.6 ± 0.6 to 2.9 ± 0.6 | 420 - 690 | Not specified | [9] |
| Paclitaxel-loaded polymeric micelles | Paclitaxel | ~95 | ~10 wt% | 61 - 70 | Not specified | [7] |
Table 2: Physicochemical Properties of Biotin-PEG-Nanoparticle Formulations
Experimental Protocols
This section provides detailed protocols for the conjugation of a Biotin-PEG9-linker to a nanoparticle, characterization of the conjugate, and in vitro evaluation of its efficacy.
Protocol 1: Conjugation of Biotin-PEG9-NHS Ester to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of a Biotin-PEG9-linker with a terminal N-hydroxysuccinimide (NHS) ester to nanoparticles (e.g., PLGA-PEG-NH2) that have primary amine groups on their surface.
Materials:
-
Biotin-PEG9-NHS Ester
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0 (amine-free)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5-8.0
-
Centrifugal filter units (e.g., Amicon® Ultra)
-
Lyophilizer
Procedure:
-
Preparation of Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in amine-free PBS at a concentration of 1-10 mg/mL.
-
Preparation of Biotin-PEG9-NHS Ester Solution: Immediately before use, dissolve the Biotin-PEG9-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: a. Add a 20-fold molar excess of the Biotin-PEG9-NHS Ester solution to the nanoparticle suspension. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume. b. Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification of Biotinylated Nanoparticles: a. Separate the biotinylated nanoparticles from unreacted Biotin-PEG9-linker and byproducts using centrifugal filtration. b. Wash the nanoparticles three times with sterile water by repeated centrifugation and redispersion.
-
Lyophilization: Freeze-dry the purified biotinylated nanoparticles for long-term storage.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
This protocol provides a method to quantify the amount of drug encapsulated within the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Appropriate organic solvent to dissolve the nanoparticles and the drug
-
Centrifugal filter units or a centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Separation of Free Drug: a. Centrifuge a known amount of the drug-loaded nanoparticle suspension to pellet the nanoparticles. b. Carefully collect the supernatant, which contains the free, unencapsulated drug.
-
Quantification of Free Drug: a. Measure the concentration of the free drug in the supernatant using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.
-
Quantification of Encapsulated Drug (Direct Method): a. Lyophilize a known volume of the purified drug-loaded nanoparticle suspension to obtain the total weight of the nanoparticles. b. Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug. c. Quantify the amount of drug in this solution using HPLC or UV-Vis spectrophotometry.
-
Calculations:
-
Encapsulation Efficiency (EE%): EE% = [(Total amount of drug used - Amount of free drug) / Total amount of drug used] x 100
-
Drug Loading (DL%): DL% = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of the biotinylated drug-loaded nanoparticles against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Biotinylated drug-loaded nanoparticles, non-targeted nanoparticles, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: a. Prepare serial dilutions of the free drug, non-targeted nanoparticles, and biotinylated nanoparticles in the cell culture medium. b. Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include untreated cells as a control. c. Incubate the plates for 48-72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100. c. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each formulation.
Visualizations
Signaling Pathway: Receptor-Mediated Endocytosis of Biotin-PEG9-Nanoparticles
The targeted uptake of biotin-conjugated nanoparticles is primarily mediated by clathrin-mediated endocytosis upon binding to the biotin receptor on the cancer cell surface.
Caption: Receptor-mediated endocytosis of a Biotin-PEG9-Nanoparticle.
Experimental Workflow: Development of a Biotin-PEG9-Targeted Drug Delivery System
This diagram illustrates the logical progression of developing and evaluating a targeted drug delivery system using a Biotin-PEG9-linker.
Caption: Workflow for developing a Biotin-PEG9-targeted drug delivery system.
Logical Relationship: Biotin-PEG9-Linker in Drug Delivery
This diagram illustrates the key relationships between the components and concepts involved in using a Biotin-PEG9-linker for targeted drug delivery.
Caption: Key relationships in Biotin-PEG9-linker mediated drug delivery.
References
- 1. Enhancing the anticancer efficacy of camptothecin using biotinylated poly(ethylene glycol) conjugates in sensitive and multidrug-resistant human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the anticancer efficacy of camptothecin using biotinylated poly(ethyleneglycol) conjugates in sensitive and multidrug-resistant human ovarian carcinoma cells - ProQuest [proquest.com]
- 3. Protocols | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of polymer terminal group inside micelle core on paclitaxel loading promoting and burst release suppressing - He - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Biotin-decorated all-HPMA polymeric micelles for paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Biotin-PEG9-CH2CH2COOH in ELISA and Western Blotting
Introduction
Biotin-PEG9-CH2CH2COOH is a heterobifunctional crosslinker that incorporates a biotin (B1667282) moiety for strong and specific binding to streptavidin and avidin (B1170675) conjugates, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid group for covalent attachment to primary amines on proteins and other biomolecules. The inclusion of the PEG9 spacer arm offers significant advantages in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blot by enhancing the accessibility of the biotin group and improving the overall performance of the assay.
The carboxylic acid group of this compound can be activated (e.g., using EDC and NHS) to react with primary amines (such as the side chain of lysine (B10760008) residues) on antibodies or other proteins, forming a stable amide bond. This process, known as biotinylation, allows for the indirect detection of the target molecule through the high-affinity interaction of the conjugated biotin with enzyme-linked streptavidin.
Key Advantages of the PEG9 Spacer in Immunoassays
The nine-unit polyethylene glycol (PEG) chain in this compound provides several key benefits for ELISA and Western blot applications:
-
Reduced Steric Hindrance: The extended and flexible PEG9 spacer arm physically separates the biotin molecule from the surface of the labeled protein. This increased distance minimizes steric hindrance that can otherwise obstruct the binding of the bulky streptavidin-enzyme conjugate to the biotin tag, leading to enhanced signal detection.
-
Increased Hydrophilicity: The hydrophilic nature of the PEG spacer improves the water solubility of the biotinylated protein. This can help to prevent aggregation of the labeled antibody or protein, particularly during storage, ensuring its biological activity and availability for binding.
-
Enhanced Signal-to-Noise Ratio: By improving the binding efficiency of streptavidin conjugates and reducing non-specific interactions, the PEG9 linker can contribute to a higher signal-to-noise ratio in both ELISA and Western blot, leading to improved assay sensitivity and more reliable results.
Data Presentation
While direct head-to-head quantitative comparisons for this compound against a wide range of other linkers are not extensively published, the principles of PEGylation in immunoassays allow for a semi-quantitative assessment of its expected performance. Longer PEG linkers generally correlate with improved assay sensitivity up to a certain point. The PEG9 linker provides a significant spacer arm to overcome steric hindrance.
Table 1: Theoretical Performance Comparison of Biotinylation Reagents in a Sandwich ELISA
| Biotinylation Reagent | Spacer Arm Length | Expected Relative Signal Intensity | Expected Background | Key Characteristics |
| NHS-Biotin (No Spacer) | Short | Baseline | Low | Prone to steric hindrance, potentially lower signal. |
| NHS-PEG4-Biotin | Moderate | Moderate to High | Low | Improved performance over no-spacer biotin. |
| This compound | Long | High | Low | Offers significant reduction in steric hindrance, leading to potentially higher signal intensity and sensitivity. |
| NHS-PEG12-Biotin | Very Long | High | Low | Similar performance to PEG9, with potentially diminishing returns on signal enhancement for most applications. |
Table 2: Expected Impact of this compound on Western Blot Performance
| Performance Metric | Standard NHS-Biotin | This compound | Rationale |
| Limit of Detection (LOD) | Standard | Lower (Improved Sensitivity) | The PEG9 spacer allows for more efficient binding of streptavidin-HRP, leading to greater signal amplification and the ability to detect lower abundance proteins. |
| Signal-to-Noise Ratio | Good | Excellent | Reduced non-specific binding and enhanced specific signal contribute to a cleaner blot with less background. |
| Clarity of Bands | Good | Excellent | Improved solubility of the biotinylated antibody can lead to more uniform binding and sharper, more defined bands. |
Experimental Protocols
Protocol 1: Antibody Biotinylation using this compound
This protocol describes the biotinylation of an antibody using the carboxylic acid group of this compound, which is activated with EDC and Sulfo-NHS to react with primary amines on the antibody.
Materials:
-
Antibody (or protein) to be biotinylated (at 1-5 mg/mL)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation/Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: PBS, pH 7.4
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation: Prepare the antibody in the Activation/Conjugation Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the MES buffer via dialysis or a desalting column.
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation/Conjugation Buffer.
-
In a microcentrifuge tube, combine a 10- to 50-fold molar excess of this compound with an equimolar amount of EDC and Sulfo-NHS relative to the biotin reagent.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against PBS.
-
-
Quantification and Storage:
-
Determine the concentration of the biotinylated antibody using a protein assay (e.g., BCA or absorbance at 280 nm).
-
The degree of biotinylation can be estimated using a HABA assay.
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Sandwich ELISA using a this compound Labeled Detection Antibody
Materials:
-
96-well ELISA plate
-
Capture Antibody
-
Biotin-PEG9-labeled Detection Antibody
-
Antigen Standard and Samples
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Antigen Incubation: Add 100 µL of diluted antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Antibody Incubation: Dilute the Biotin-PEG9-labeled detection antibody in Blocking Buffer and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer and add 100 µL to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 3: Western Blot using a this compound Labeled Primary Antibody
Materials:
-
PVDF or Nitrocellulose membrane with transferred proteins
-
Biotin-PEG9-labeled Primary Antibody
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent Substrate (ECL)
-
Imaging system
Procedure:
-
Blocking: After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Briefly rinse the membrane with Wash Buffer.
-
Primary Antibody Incubation: Dilute the Biotin-PEG9-labeled primary antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with Wash Buffer.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.
-
Imaging: Acquire the image using a chemiluminescence imaging system.
Visualizations
Caption: Workflow for a sandwich ELISA using a Biotin-PEG9 labeled detection antibody.
Caption: Workflow for Western blotting with a Biotin-PEG9 labeled primary antibody.
Caption: Chemical pathway for antibody biotinylation with this compound.
Step-by-Step Guide for Protein Biotinylation with a COOH Linker
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development.[] The high-affinity interaction between biotin and avidin (B1170675) or streptavidin provides a versatile tool for protein detection, purification, and immobilization. While several methods exist for biotinylating proteins, this guide focuses on a specific and highly useful approach: the biotinylation of proteins on their primary amines using a biotinylation reagent that contains a terminal carboxylic acid (COOH) linker.
This method is particularly advantageous when direct labeling of primary amines with commonly used N-hydroxysuccinimide (NHS) esters of biotin might interfere with the protein's function, or when a longer, flexible spacer arm is desired to minimize steric hindrance and improve the accessibility of the biotin tag for binding to avidin or streptavidin.[] The use of a polyethylene (B3416737) glycol (PEG) spacer in the biotinylation reagent can also enhance the solubility of the labeled protein and reduce aggregation.[]
The core of this protocol involves a two-step reaction chemistry. First, the carboxylic acid group on the biotin-PEG-COOH linker is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4] This activation step creates a more stable, amine-reactive NHS ester intermediate. In the second step, this activated biotinylation reagent is added to the protein solution, where it reacts with primary amines (found on lysine (B10760008) residues and the N-terminus) to form stable amide bonds.[2][3]
Key Considerations Before Starting:
-
Buffer Selection: It is critical to use buffers that are free of primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate, citrate), as these will compete with the reaction.[5][6][7] MES (2-(N-morpholino)ethanesulfonic acid) buffer is a suitable choice for the activation step, while phosphate-buffered saline (PBS) is commonly used for the conjugation step.[2][4][5]
-
Protein Purity and Concentration: The protein sample should be pure and free of any carrier proteins or stabilizers that contain primary amines. The concentration of the protein will influence the efficiency of the biotinylation reaction.
-
Molar Ratio of Reagents: The ratio of biotinylation reagent to protein is a critical parameter that determines the degree of labeling. A higher molar excess of the biotin reagent will generally result in a higher number of biotin molecules incorporated per protein molecule. Optimization of this ratio is often necessary to achieve the desired level of biotinylation without compromising protein activity.
-
Quenching the Reaction: After the desired incubation time, the reaction should be quenched to stop further labeling. This is typically done by adding an amine-containing buffer, such as Tris-HCl.[2]
Experimental Protocols
Protocol 1: Two-Step Biotinylation of Proteins using Biotin-PEG-COOH, EDC, and Sulfo-NHS
This protocol describes the activation of a biotinylation reagent with a terminal carboxyl group and its subsequent conjugation to the primary amines of a target protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Biotin-PEG-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer A (Activation Buffer): 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer B (Conjugation Buffer): Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
Part A: Preparation of Reagents
-
Protein Solution: Prepare the protein to be biotinylated at a concentration of 1-10 mg/mL in Reaction Buffer A. If the protein is in a buffer containing amines, it must be exchanged into an amine-free buffer prior to the reaction.
-
Biotin-PEG-COOH Stock Solution: Prepare a 10 mM stock solution of Biotin-PEG-COOH in anhydrous DMF or DMSO. This solution should be prepared fresh.
-
EDC Stock Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.[4] Do not store unused EDC solution.
-
Sulfo-NHS Stock Solution: Immediately before use, prepare a stock solution of Sulfo-NHS in ultrapure water.
Part B: Activation of Biotin-PEG-COOH
-
In a microcentrifuge tube, combine the Biotin-PEG-COOH stock solution with EDC and Sulfo-NHS in Reaction Buffer A. The molar ratio of Biotin-PEG-COOH:EDC:Sulfo-NHS should be optimized, but a starting point of 1:2:2 can be used.[2]
-
Incubate the activation reaction for 15 minutes at room temperature.[2][4]
Part C: Conjugation to the Protein
-
Immediately add the activated Biotin-PEG-COOH solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer B. The reaction of the NHS-activated biotin with primary amines is most efficient at this pH range.[2][4]
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C.
Part D: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against PBS.
Data Presentation
Table 1: Recommended Molar Ratios for Biotinylation
| Component | Recommended Molar Ratio (Biotin:Protein) | Purpose |
| Biotin-PEG-COOH | 10:1 to 50:1 | To achieve a sufficient degree of labeling. The optimal ratio should be determined empirically. |
| EDC | 2-fold molar excess over Biotin-PEG-COOH | To activate the carboxyl group on the biotin linker. |
| Sulfo-NHS | 2-fold molar excess over Biotin-PEG-COOH | To stabilize the activated intermediate, forming a more stable amine-reactive ester. |
Table 2: Troubleshooting Common Issues in Protein Biotinylation
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | - Inactive EDC or Sulfo-NHS- Presence of primary amines in the buffer- Suboptimal pH | - Use fresh, high-quality EDC and Sulfo-NHS.- Ensure all buffers are amine-free.- Optimize the pH for both the activation (pH 4.5-6.0) and conjugation (pH 7.2-8.0) steps. |
| Protein Precipitation | - High degree of biotinylation- Protein instability | - Reduce the molar excess of the biotinylation reagent.- Optimize reaction conditions (temperature, incubation time).- Include stabilizing agents if compatible with the reaction. |
| Loss of Protein Activity | - Biotinylation of critical lysine residues | - Reduce the molar excess of the biotinylation reagent.- Consider protecting the active site of the protein with a ligand during biotinylation. |
Mandatory Visualization
Caption: Experimental workflow for protein biotinylation with a COOH linker.
Caption: Chemical reaction pathway for protein biotinylation.
References
- 2. broadpharm.com [broadpharm.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Revolutionizing Nanotechnology Research: Applications and Protocols for Biotin-PEG9-CH2CH2COOH
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The burgeoning field of nanotechnology continues to offer groundbreaking solutions in targeted drug delivery, diagnostics, and bio-sensing. A key player in this advancement is the functionalization of nanoparticles to enhance their specificity and efficacy. This document provides detailed application notes and protocols for the use of Biotin-PEG9-CH2CH2COOH, a heterobifunctional linker, in nanotechnology research. These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage the high-affinity biotin-avidin interaction for targeted nanoparticle systems.
Introduction to this compound in Nanotechnology
This compound is a versatile linker molecule that combines the specific targeting capabilities of biotin (B1667282) with the biocompatibility and solubility-enhancing properties of a polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid group allows for covalent conjugation to amine-functionalized nanoparticles and other surfaces. This strategic design facilitates the development of sophisticated nanocarriers for a multitude of biomedical applications.
The nine repeating units of ethylene (B1197577) glycol in the PEG chain offer several advantages in a biological system. This hydrophilic chain creates a hydration layer around the nanoparticle, which can reduce non-specific protein binding (opsonization), thereby prolonging circulation time in the bloodstream and minimizing clearance by the reticuloendothelial system.[1] This "stealth" characteristic is crucial for enhancing the accumulation of nanoparticles at the target site through both passive (the Enhanced Permeability and Retention effect in tumors) and active targeting mechanisms.
The true power of this linker lies in the terminal biotin moiety. Biotin, also known as Vitamin B7, exhibits an extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M).[2] This interaction is robust and stable across a wide range of pH, temperature, and denaturing conditions. Many cancer cells overexpress biotin receptors, making biotin an excellent targeting ligand for delivering therapeutic or imaging agents directly to tumors.[3]
Key Applications in Nanotechnology Research
The unique properties of this compound make it an invaluable tool for a variety of nanotechnology applications:
-
Targeted Drug Delivery: Nanoparticles functionalized with this linker can be loaded with anticancer drugs and targeted to tumor cells that overexpress biotin receptors, thereby increasing the therapeutic efficacy and reducing off-target side effects.
-
Diagnostic Imaging: By conjugating imaging agents (e.g., quantum dots, fluorescent dyes, or contrast agents for MRI) to biotin-PEG-functionalized nanoparticles, researchers can develop probes for the targeted imaging of specific cells or tissues.
-
Biosensors: The strong biotin-streptavidin interaction can be utilized to immobilize biotinylated nanoparticles onto streptavidin-coated sensor surfaces for the development of highly sensitive and specific diagnostic assays.
-
Immobilization of Biomolecules: This linker is ideal for attaching biotinylated proteins, antibodies, or nucleic acids to nanoparticle surfaces for various bio-analytical and purification purposes.
Quantitative Data from Biotinylated Nanoparticle Systems
The following tables summarize typical quantitative data obtained from studies utilizing biotin-PEG linkers for the functionalization of various nanoparticle platforms. While the specific PEG chain length may vary in the cited literature, these values provide a representative benchmark for researchers using this compound.
Table 1: Physicochemical Properties of Biotinylated Nanoparticles
| Nanoparticle Type | Linker Used | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Chitosan Nanoparticles | Sulfosuccinimidobiotin | 296.8 | 0.155 | Not Reported | [4] |
| PLGA Nanoparticles | Biotin-PEG-NH₂ | ~150 | < 0.2 | -30 to -50 | [3] |
| Gold Nanoparticles | Amine-terminated lipoic acid-PEG and Biotin-NHS | 20 | Not Reported | Not Reported | [5] |
| Zein Nanoparticles | Biotin (EDC/NHS coupling) | 95.29 | Not Reported | -17.7 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-PEG Nanoparticles | Paclitaxel | ~70-80 | ~5-10 | [3] |
| Zein Nanoparticles | Decitabine | 96.31 | Not Reported | |
| PLGA Nanoparticles | SN-38 | Not Reported | Not Reported | [6] |
Table 3: In Vitro Performance of Biotinylated Nanoparticles
| Cell Line | Nanoparticle System | Assay | Key Finding | Reference |
| HepG2 (human hepatocarcinoma) | Biotinylated Chitosan NP | Cellular Uptake | Significantly higher uptake than non-biotinylated NPs | [4] |
| 4T1 (mouse breast cancer) | Biotinylated PLGA NP | Cytotoxicity (IC50) | Lower IC50 (0.32 µM) compared to free drug (0.61 µM) and non-targeted NPs (0.49 µM) | [6] |
| HeLa (human cervical cancer) | Biotinylated Gold NP | In Vivo Tumor Reduction | 3.8-fold reduction in tumor volume compared to control | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involving the use of this compound.
Protocol 1: Functionalization of Amine-Modified Nanoparticles
This protocol describes the covalent conjugation of this compound to nanoparticles with surface amine groups using carbodiimide (B86325) chemistry (EDC/NHS).
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, silica, or liposomes)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer to a final concentration of 1-10 mg/mL. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the linker solution. c. Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group by forming a semi-stable NHS ester.[1]
-
Conjugation to Nanoparticles: a. Immediately add the activated Biotin-PEG9-linker solution to the amine-functionalized nanoparticles suspended in Coupling Buffer. The molar ratio of linker to nanoparticles should be optimized, but a starting point of 1000-5000 fold molar excess of linker to nanoparticle is recommended. b. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or shaking.
-
Quenching and Purification: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes. b. Purify the biotinylated nanoparticles from excess linker and byproducts. This can be achieved by repeated centrifugation and resuspension using centrifugal filter units with an appropriate molecular weight cutoff, or by dialysis against PBS. c. Resuspend the final purified biotinylated nanoparticles in a suitable buffer for storage (e.g., PBS with 0.01% Tween-20) and store at 4°C.
Protocol 2: Quantification of Surface Biotin
This protocol uses a competitive binding assay with HABA (4'-hydroxyazobenzene-2-carboxylic acid) and avidin to quantify the amount of biotin on the nanoparticle surface.
Materials:
-
Biotinylated nanoparticles
-
Avidin solution
-
HABA solution
-
PBS, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of known biotin concentrations.
-
In a 96-well plate, add the HABA/Avidin premixed solution.
-
Add a known volume of your biotinylated nanoparticle suspension to the wells.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
The decrease in absorbance is proportional to the amount of biotin in your sample, which can be calculated from the standard curve.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol assesses the targeting efficiency of biotinylated nanoparticles in cancer cells overexpressing the biotin receptor.
Materials:
-
Cancer cell line known to overexpress biotin receptors (e.g., HeLa, 4T1)
-
Control cell line with low biotin receptor expression (optional)
-
Fluorescently labeled biotinylated nanoparticles
-
Fluorescently labeled non-biotinylated nanoparticles (as a control)
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cancer cells in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy, or 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Incubate the cells with a defined concentration of fluorescently labeled biotinylated and non-biotinylated nanoparticles in complete medium for 2-4 hours at 37°C.[6]
-
After incubation, wash the cells three times with cold PBS to remove any nanoparticles that have not been internalized.
-
For microscopy: Fix the cells, stain the nuclei (e.g., with DAPI), and visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
For flow cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population to quantify nanoparticle uptake.
Conclusion
This compound is a powerful and versatile tool for the development of advanced nanoparticle systems for targeted therapies and diagnostics. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this linker in their nanotechnology research. The ability to combine the "stealth" properties of PEG with the high-affinity targeting of biotin opens up new avenues for creating more effective and safer nanomedicines.
References
- 1. Multifunctional magnetic nanoparticles for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Bioconjugation Using Water-Soluble PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
Polyethylene (B3416737) glycol (PEG) linkers are invaluable tools in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy in drug development and research to enhance the therapeutic and diagnostic potential of proteins, peptides, antibodies, and other biomolecules.[1][2][3] The water-soluble and biocompatible nature of PEG makes it an ideal spacer to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.[3][4]
Key benefits of using water-soluble PEG linkers in bioconjugation include:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions, which is crucial for intravenous drug administration.[1][3][5]
-
Reduced Immunogenicity: PEG chains can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.[1][3][5]
-
Enhanced Stability: PEGylation protects biomolecules from enzymatic degradation and proteolysis, increasing their stability in biological environments.[1][2][3][5]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream and allowing for less frequent dosing.[2][3][6]
Choosing the Right Water-Soluble PEG Linker
The success of a bioconjugation strategy heavily relies on the selection of an appropriate PEG linker. This choice is primarily dictated by the functional groups available on the target biomolecule.[1][3] PEG linkers can be homobifunctional, containing the same reactive group at both ends, or heterobifunctional, with different reactive groups, enabling the connection of two distinct molecules.[3][]
Below is a summary of common water-soluble PEG linkers and their target functional groups:
| PEG Linker Functional Group | Target Biomolecule Functional Group | Resulting Linkage | Key Characteristics |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) on Lysine (B10760008) residues, N-terminus | Amide bond | Most common PEGylation chemistry due to the abundance of lysine residues on protein surfaces.[3][8] |
| Maleimide (B117702) | Thiols (-SH) on Cysteine residues | Thioether bond | Highly specific reaction, ideal for site-specific conjugation as cysteine residues are less abundant than lysines.[1][9][10] |
| Azide | Alkynes | Triazole ring | Used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted "click chemistry". Highly selective and stable.[1] |
| Alkyne/DBCO | Azides | Triazole ring | Enables copper-free "click chemistry" for bioconjugation in living systems without interfering with biological processes.[1][5] |
| Hydrazide | Aldehydes or Ketones | Hydrazone bond | Ideal for site-specific labeling of oxidized glycans on antibodies and proteins under mild aqueous conditions.[1] |
| Thiol | Maleimides, Disulfides | Thioether or Disulfide bond | Useful for surface modification of gold nanoparticles and proteins.[1] |
Experimental Workflow for PEGylation
The general workflow for creating a PEGylated bioconjugate involves a series of sequential steps, each requiring careful optimization to ensure a high yield of the desired product.
Caption: General experimental workflow for protein PEGylation.
Detailed Protocols
Herein, we provide detailed protocols for two of the most common bioconjugation techniques using water-soluble PEG linkers: amine-reactive PEGylation and thiol-reactive PEGylation.
Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS-PEG Linker
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG linker to the primary amines of a model protein, such as Bovine Serum Albumin (BSA).
Materials:
-
Protein to be PEGylated (e.g., BSA)
-
NHS-activated PEG linker (e.g., mPEG-NHS)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Amine-free buffer (e.g., HEPES or Borate buffer), pH 7.0-8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
Characterization equipment (e.g., SDS-PAGE, UV-Vis Spectrophotometer, Mass Spectrometer)
Experimental Procedure:
-
Protein Preparation:
-
PEG Linker Preparation:
-
PEGylation Reaction:
-
Determine the desired molar ratio of PEG linker to protein. A common starting point is a 5- to 20-fold molar excess of the PEG linker.[11] The optimal ratio must be determined empirically for each protein.
-
Slowly add the dissolved PEG linker to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11] Reaction times may vary depending on the protein and the desired degree of PEGylation.[11]
-
-
Quenching the Reaction:
-
To stop the reaction, add an excess of the quenching solution (e.g., add Tris-HCl to a final concentration of 50 mM). The primary amines in the quenching solution will react with any remaining unreacted NHS-PEG linker.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG linker and byproducts from the PEGylated protein using SEC or IEX.
-
For SEC, choose a column with a fractionation range appropriate for separating the higher molecular weight PEGylated protein from the smaller, unreacted PEG linker.
-
For IEX, the charge of the PEGylated protein may be altered, allowing for separation from the un-PEGylated protein.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified fractions to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
UV-Vis Spectroscopy: Determine the protein concentration.[12]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate and calculate the degree of PEGylation (the number of PEG chains attached per protein molecule).[12]
-
LC-MS/MS: Can be used for more detailed analysis, including identifying the specific sites of PEGylation.[13][14]
-
Caption: Amine-reactive PEGylation using an NHS-ester linker.
Protocol 2: Thiol-Reactive PEGylation of a Protein using a Maleimide-PEG Linker
This protocol details the site-specific conjugation of a maleimide-activated PEG linker to a free thiol group on a cysteine residue of a protein.
Materials:
-
Protein with at least one free cysteine residue
-
Maleimide-activated PEG linker (e.g., mPEG-Maleimide)
-
Phosphate buffer, pH 6.5-7.5, containing EDTA (1-10 mM)
-
Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
-
Purification and characterization equipment as described in Protocol 1
Experimental Procedure:
-
Protein Preparation:
-
Dissolve the protein in a phosphate buffer (pH 6.5-7.5) containing EDTA. EDTA is included to chelate heavy metal ions that can catalyze the oxidation of thiols.
-
If the target cysteine is part of a disulfide bond, it must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. TCEP is often preferred as it does not contain a free thiol that could compete in the subsequent maleimide reaction.
-
Remove the excess reducing agent using a desalting column.
-
-
PEG Linker Preparation:
-
Dissolve the mPEG-Maleimide in the reaction buffer immediately prior to use.
-
-
PEGylation Reaction:
-
Add a 2- to 10-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically faster at a slightly higher pH (around 7.5) but specificity for thiols over amines is better at a lower pH (around 6.5).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution containing a free thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM. This will react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted PEG linker, quenching agent, and unmodified protein using SEC or IEX as described in Protocol 1.
-
-
Characterization of the Conjugate:
-
Characterize the purified PEGylated protein using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry as detailed in Protocol 1 to confirm successful conjugation and determine the degree of PEGylation.
-
Caption: Thiol-reactive PEGylation using a maleimide linker.
Quantitative Analysis of PEGylated Bioconjugates
Accurate quantification of the degree of PEGylation is critical for ensuring the consistency and efficacy of a PEGylated therapeutic. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| SDS-PAGE | Separation based on size | Apparent molecular weight, purity | Simple, widely available | Low resolution, provides an estimate of size |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Purity, aggregation state, estimation of molecular weight | Can be used for purification and analysis | Resolution may be insufficient to separate species with small differences in PEGylation |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures mass-to-charge ratio | Precise molecular weight, degree of PEGylation | High accuracy and sensitivity[12] | Can be challenging for heterogeneous mixtures |
| LC-MS/MS | Chromatographic separation followed by mass spectrometry | Site of PEGylation, quantification of PEG and PEGylated protein in tissues[13][14] | Provides detailed structural information | Complex instrumentation and data analysis |
| NMR Spectroscopy | Measures nuclear magnetic resonance | Degree of PEGylation[15] | Quantitative, does not require standards for each PEGylated species | Lower sensitivity, requires higher sample concentrations |
| Colorimetric Assays (e.g., Iodine-Barium Chloride) | Forms a colored complex with PEG | Total PEG concentration | Simple, inexpensive | Sensitivity can be dependent on PEG molecular weight, requires careful controls[12] |
Conclusion
Bioconjugation techniques using water-soluble PEG linkers are a cornerstone of modern drug development and biotechnology.[1][3] By carefully selecting the appropriate PEG linker and optimizing the reaction conditions, researchers can significantly improve the therapeutic properties of biomolecules. The detailed protocols and analytical methods provided in these application notes serve as a guide for the successful design, synthesis, and characterization of PEGylated bioconjugates.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Protein PEGylation [jenkemusa.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Biotinylated Proteins: A Guide to Affinity Chromatography
Application Note: Utilizing Affinity Chromatography for the Isolation of Biotinylated Proteins
This application note provides a comprehensive overview and detailed protocols for the purification of biotinylated proteins using affinity chromatography. This powerful technique leverages the high-affinity interaction between biotin (B1667282) and its binding partners, such as streptavidin, avidin (B1170675), or anti-biotin antibodies, to achieve highly specific purification of target proteins from complex biological mixtures. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently isolate and study biotinylated proteins for a wide range of downstream applications.
Introduction
Biotinylation, the process of covalently attaching biotin to a protein, is a widely used method for labeling and purifying proteins. The remarkably strong and specific interaction between biotin (Vitamin B7) and proteins like streptavidin and avidin forms the basis of one of the most robust affinity purification systems available. This technique is integral to various applications, including the study of protein-protein interactions, the isolation of specific cellular components, and the development of diagnostic assays.
Principles of Biotin-Based Affinity Chromatography
Affinity chromatography of biotinylated proteins relies on the interaction between the biotin tag on the protein of interest and an immobilized binding partner on a solid support (e.g., agarose (B213101) beads). The general workflow involves:
-
Biotinylation: The target protein is first labeled with biotin using either chemical or enzymatic methods.
-
Binding: The crude sample containing the biotinylated protein is passed over an affinity column packed with a resin conjugated to a biotin-binding protein (e.g., streptavidin-agarose). The biotinylated protein specifically binds to the resin.
-
Washing: Unbound proteins and other contaminants are washed away from the column.
-
Elution: The purified biotinylated protein is released from the affinity resin using specific elution conditions.
Affinity Matrices for Biotinylated Protein Purification
The choice of affinity matrix is crucial for successful purification. The most common matrices are based on streptavidin, avidin, and anti-biotin antibodies, each with distinct properties.
| Feature | Streptavidin | Avidin | NeutrAvidin | Anti-Biotin Antibody |
| Origin | Streptomyces avidinii | Chicken Egg White | Deglycosylated Avidin | Hybridoma/Recombinant |
| Biotin Binding Affinity (Kd) | ~10⁻¹⁴ M[1] | ~10⁻¹⁵ M[1] | ~10⁻¹⁵ M[2] | Variable (lower than avidin/streptavidin) |
| Isoelectric Point (pI) | ~5-6 (near neutral)[1] | ~10.5 (basic) | ~6.3 (near neutral)[2] | Variable |
| Glycosylation | No | Yes | No | Yes (typically) |
| Non-specific Binding | Low | High (due to glycosylation and high pI)[3] | Very Low[2] | Low to moderate |
| Elution Conditions | Harsh/Denaturing or Competitive | Harsh/Denaturing | Harsh/Denaturing | Mild/Competitive |
Streptavidin is often the preferred matrix due to its lower non-specific binding compared to avidin.[1][3] NeutrAvidin , a deglycosylated form of avidin, offers the advantage of a neutral pI, further reducing non-specific interactions.[2] Anti-biotin antibody matrices provide the significant advantage of allowing for milder elution conditions, which is critical for preserving the native structure and function of the purified protein.[4][5][6]
Experimental Protocols
Here, we provide detailed protocols for the purification of biotinylated proteins using streptavidin-agarose and anti-biotin antibody-agarose.
Protocol 1: Purification using Streptavidin-Agarose with Denaturing Elution
This protocol is suitable when the downstream application does not require the native conformation of the protein.
Materials:
-
Streptavidin-agarose resin
-
Binding/Wash Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Elution Buffer: 8 M guanidine-HCl, pH 1.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Chromatography column
Procedure:
-
Column Preparation:
-
Pack a chromatography column with the desired volume of streptavidin-agarose resin.
-
Equilibrate the column by washing with 10 column volumes (CV) of Binding/Wash Buffer.
-
-
Sample Loading:
-
Apply the sample containing the biotinylated protein to the column at a low flow rate (e.g., 0.2-0.5 mL/min) to ensure efficient binding.
-
-
Washing:
-
Wash the column with at least 10 CV of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.
-
-
Elution:
-
Elute the bound protein with 5-10 CV of Elution Buffer.
-
Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH of the eluate.
-
-
Regeneration:
-
The column can be regenerated by washing with several CVs of Elution Buffer followed by extensive washing with Binding/Wash Buffer.
-
Protocol 2: Purification using Anti-Biotin Antibody-Agarose with Competitive Elution
This protocol is ideal for applications where maintaining the protein's native structure and function is critical.[4][5][6]
Materials:
-
Anti-biotin antibody-agarose resin
-
Binding/Wash Buffer (PBST): Phosphate-buffered saline with 0.1% Tween-20
-
Elution Buffer: 4 mg/mL free biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5[5]
-
Chromatography column
Procedure:
-
Column Preparation:
-
Pack a chromatography column with the desired volume of anti-biotin antibody-agarose resin.
-
Equilibrate the column with 10 CV of PBST.[5]
-
-
Sample Loading:
-
Load the sample containing the biotinylated protein onto the column.
-
-
Washing:
-
Wash the beads with 10 CV of PBST.[5]
-
-
Elution:
-
Apply 1 CV of Elution Buffer to the column and stop the flow.
-
Incubate the resin with the Elution Buffer for 30 minutes at room temperature.[5]
-
Resume the flow and collect the eluted protein. Continue to elute with an additional 4-5 CV of Elution Buffer.
-
A recovery rate of over 85% can be expected with this method.[4][5][6]
-
-
Regeneration:
-
The resin can be regenerated by washing with a mild acid solution (e.g., 2% v/v acetic acid) followed by neutralization with PBS.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for different affinity chromatography resins and elution methods.
Table 1: Binding Capacities of Common Affinity Resins
| Resin Type | Ligand | Binding Capacity (Biotinylated BSA) | Binding Capacity (Free Biotin) |
| Streptavidin Agarose | Streptavidin | ≥10 mg/mL resin[7] | >120 nmol/mL resin[8] |
| High Capacity Streptavidin Agarose | Streptavidin | ≥10 mg/mL resin[7] | >300 nmol/column (1 mL) |
| NeutrAvidin Agarose | NeutrAvidin | Data not specified, but 2-3x higher than standard[7] | Data not specified |
| Anti-Biotin Antibody Agarose | Anti-Biotin mAb | Dependent on antibody characteristics | Dependent on antibody characteristics |
Table 2: Comparison of Elution Methods and Recovery Rates
| Elution Method | Affinity Matrix | Conditions | Protein Recovery | Key Advantages | Key Disadvantages |
| Denaturing | Streptavidin/Avidin | 8 M Guanidine-HCl, pH 1.5 | Quantitative[9] | Efficient elution | Denatures protein |
| Denaturing | Streptavidin/Avidin | 0.1 M Glycine-HCl, pH 2.5-2.8 | Variable | Effective for strong interactions | Denatures protein |
| Competitive | Anti-Biotin Antibody | 4 mg/mL Free Biotin, pH 8.5[5] | >85%[4][5][6] | Non-denaturing, preserves protein function | Lower affinity matrix required |
| Competitive & Heat | Streptavidin | 25 mM Biotin, 95°C for 5 min[10] | Effective | Alternative to harsh denaturants | Heat may denature some proteins |
| Enzymatic Cleavage | Streptavidin/Avidin | Protease cleavage of a linker | High | Specific release of intact protein | Requires engineered cleavage site, potential for protease contamination |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
- 1. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. biomat.it [biomat.it]
- 3. avidin, streptavidin, neutravidin ??? - General Lab Techniques [protocol-online.org]
- 4. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. goldbio.com [goldbio.com]
- 9. Quantitative recovery of biotinylated proteins from streptavidin-based affinity chromatography resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Biotinylation Efficiency with PEG9 Linker
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low biotinylation efficiency, particularly when using a PEG9 linker.
Frequently Asked Questions (FAQs)
Q1: Why is my biotinylation efficiency low despite using a biotin-PEG9-NHS ester?
Low biotinylation efficiency with a biotin-PEG9-NHS ester can stem from several factors. The most common issues are related to the reaction conditions and the integrity of the reagents.[1][2] Key areas to investigate include:
-
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][3] Below this range, the primary amines on your protein are protonated and less reactive. Above this range, the hydrolysis of the NHS ester linker increases significantly, reducing the amount of reagent available for conjugation.[1]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the biotin-PEG9-NHS ester, leading to significantly lower efficiency.[3][4] It is crucial to use amine-free buffers like PBS, bicarbonate, or borate (B1201080).[1]
-
Hydrolyzed Biotinylation Reagent: NHS esters are moisture-sensitive and can hydrolyze over time, especially if not stored properly.[2][5] Always use fresh, high-quality reagents and dissolve the biotin-PEG9-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[1][4]
-
Incorrect Molar Ratio: An insufficient molar excess of the biotinylation reagent to the target molecule can result in incomplete labeling. The optimal ratio often needs to be determined empirically but starting with a 20-fold molar excess is a common recommendation.
-
Low Protein Concentration: For efficient labeling, the concentration of the protein to be labeled should typically be greater than 1 mg/mL.[2]
Q2: Can the PEG9 linker itself cause low efficiency?
While the PEG9 linker is designed to increase hydrophilicity and reduce steric hindrance, its length and flexibility can sometimes influence the reaction.[6][7] In some cases, a very long and flexible linker might fold back and interact with the target molecule, sterically hindering the reaction at certain sites. However, it's more common for longer PEG linkers to improve accessibility and reduce steric hindrance, especially when labeling large biomolecules.[6][8] If you suspect steric hindrance is an issue, you might consider trying linkers of different lengths.
Q3: How can I accurately quantify the biotinylation efficiency?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for quantifying biotin (B1667282) incorporation.[9] This assay is based on the displacement of HABA from avidin (B1170675) by biotin, which causes a decrease in absorbance at 500 nm.[9] This change in absorbance is proportional to the amount of biotin in your sample.[9] For a successful HABA assay, it is critical to remove all non-reacted and hydrolyzed biotinylation reagent from your sample by desalting or dialysis before performing the assay.[9]
Q4: What is the optimal temperature and incubation time for the reaction?
Biotinylation reactions with NHS esters are typically performed at room temperature for 30 minutes to 2 hours or at 4°C for 2 to 4 hours.[1][3] The reaction is faster at room temperature.[1] Incubating at 4°C can be beneficial for sensitive proteins and slows down the rate of NHS ester hydrolysis, which can be advantageous for reactions at a higher pH.[1] The optimal time should be determined empirically for your specific application.
Troubleshooting Guide
If you are experiencing low biotinylation efficiency, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Reagent and Buffer Integrity
The first step in troubleshooting is to ensure that your reagents and buffers are not the source of the problem.
-
Biotin-PEG9-NHS Ester: NHS esters are susceptible to hydrolysis.[5][10] To check the reactivity of your biotinylation reagent, you can perform a simple hydrolysis assay.[5] Dissolve a small amount of the reagent in a basic solution (e.g., 0.1 M NaOH) and measure the absorbance at 260 nm. A significant increase in absorbance compared to a neutral solution indicates that the NHS ester is active.[5]
-
Buffer Composition: Confirm that your reaction buffer is free of primary amines.[3] If you are using a pre-made buffer, check its composition. If you are preparing your own, ensure that no amine-containing compounds were added. It's best to use a fresh batch of a recommended buffer like PBS (pH 7.4-8.0), bicarbonate buffer (pH 8.3), or borate buffer (pH 8.0).[1]
Step 2: Optimize Reaction Conditions
Once you have confirmed the quality of your reagents, the next step is to optimize the reaction parameters.
Data Presentation: Impact of Reaction Conditions on Biotinylation Efficiency
| Parameter | Suboptimal Condition | Recommended Condition | Expected Outcome |
| pH | < 7.0 or > 9.0 | 7.2 - 8.5[1] | Increased reaction with primary amines, minimized hydrolysis. |
| Buffer | Tris, Glycine[3][4] | PBS, Bicarbonate, Borate[1] | Reduced competition for the biotinylation reagent. |
| Molar Ratio (Biotin:Protein) | < 10:1 | 20:1 to 50:1 (empirically determined) | More complete labeling of available sites. |
| Temperature | Varies | Room Temperature or 4°C[1] | Faster reaction at RT, better stability for sensitive proteins at 4°C.[1] |
| Incubation Time | Too short | 30 min - 2 hours at RT; 2-4 hours at 4°C[1][3] | Sufficient time for the reaction to go to completion. |
Step 3: Assess Potential Steric Hindrance
Although the PEG9 linker is designed to minimize steric hindrance, the accessibility of primary amines on your target molecule can still be a factor.
-
Vary Linker Length: If you consistently observe low efficiency after optimizing reaction conditions, consider testing biotinylation reagents with different PEG linker lengths (e.g., PEG4 or PEG12). Longer linkers can sometimes provide better access to sterically hindered amine groups.[8]
-
Alternative Chemistries: If your protein has a limited number of accessible primary amines, consider using a different biotinylation chemistry that targets other functional groups, such as sulfhydryls (-SH) on cysteine residues.[11]
Experimental Protocols
Protocol 1: Standard Biotinylation of a Protein with Biotin-PEG9-NHS Ester
-
Prepare the Protein Solution:
-
Dissolve your protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) at a concentration of 1-5 mg/mL.[2]
-
If your protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.[2]
-
-
Prepare the Biotinylation Reagent:
-
Perform the Biotinylation Reaction:
-
Add the desired molar excess of the Biotin-PEG9-NHS ester stock solution to your protein solution. A 20-fold molar excess is a good starting point.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.[3]
-
-
Quench the Reaction (Optional but Recommended):
-
Remove Excess Biotin:
-
Remove non-reacted biotinylation reagent and byproducts by dialysis or using a desalting column.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
-
Prepare the HABA/Avidin Solution:
-
Prepare a solution containing HABA and avidin in PBS as per the manufacturer's instructions. The absorbance of this solution at 500 nm should be between 0.9 and 1.3.[9]
-
-
Perform the Assay:
-
Calculate the Moles of Biotin per Mole of Protein:
-
Use the change in absorbance and the molar extinction coefficient of the HABA/avidin complex to calculate the concentration of biotin in your sample.
-
Divide the moles of biotin by the moles of your protein to determine the biotin-to-protein molar ratio.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical reaction of Biotin-PEG9-NHS with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. youtube.com [youtube.com]
- 8. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Biotin-PEG9-COOH Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction buffer pH for successful Biotin-PEG9-COOH conjugation to primary amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Biotin-PEG9-COOH conjugation to an amine-containing molecule?
A1: The conjugation of Biotin-PEG9-COOH to a primary amine involves a two-step chemical reaction. First, the carboxyl group (-COOH) of Biotin-PEG9-COOH is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This activation step forms a more reactive NHS ester. Second, the NHS ester reacts with a primary amine (-NH2) on the target molecule (e.g., a protein, peptide, or antibody) to form a stable amide bond, effectively conjugating the biotin-PEG moiety.
Q2: Why is the reaction buffer pH so critical for this conjugation?
A2: The pH of the reaction buffer is a critical factor that influences the efficiency of the conjugation by affecting two competing reactions: the activation of the carboxyl group and the reaction of the NHS ester with the amine, as well as the hydrolysis of the NHS ester. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic to neutral pH range (pH 4.5-7.2).[1] The subsequent reaction of the NHS-activated molecule with the primary amine is most efficient at a slightly alkaline pH (pH 7.2-8.5).[2] However, the rate of hydrolysis of the NHS ester, an undesirable side reaction that deactivates the biotinylation reagent, also increases with higher pH.[3] Therefore, optimizing the pH is a balancing act to maximize the conjugation efficiency while minimizing hydrolysis.
Q3: What is the optimal pH range for the reaction between the NHS-activated Biotin-PEG9-COOH and a primary amine?
A3: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[2] A commonly recommended starting point is a pH of 8.3-8.5.[4][5][6] At a lower pH, the primary amine is more likely to be protonated (-NH3+), rendering it non-nucleophilic and thus unreactive with the NHS ester.[3] At a pH higher than optimal, the hydrolysis of the NHS ester becomes significantly faster, which can lead to a lower conjugation yield.[4][5][6]
Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?
A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS-activated biotin (B1667282).
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate buffer, borate (B1201080) buffer, and HEPES buffer are commonly used for NHS ester reactions at a pH range of 7.2-8.5.[2][7]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will quench the reaction.[8][9] Also, avoid buffers with carboxyl groups like acetate (B1210297) or citrate (B86180) during the EDC activation step.[10]
Q5: My Biotin-PEG9-COOH is not dissolving well in the reaction buffer. What can I do?
A5: If the Biotin-PEG9-COOH or its activated NHS ester form has poor aqueous solubility, you can first dissolve it in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[4][6] Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not negatively impact your target molecule's stability and activity. When using DMF, it is important to use a high-quality, amine-free grade, as any contaminating amines will react with the NHS ester.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer. For the NHS-amine reaction, the optimal range is typically 7.2-8.5.[2] For the initial EDC activation of the carboxyl group, a pH of 4.5-7.2 is recommended.[1] |
| Hydrolysis of the NHS-activated biotin. | Prepare the NHS-activated Biotin-PEG9-COOH solution immediately before use. Avoid storing it in aqueous solutions, especially at high pH.[7] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the rate of hydrolysis.[2] | |
| Presence of primary amine contaminants in the buffer or sample. | Ensure your buffer is free of primary amines (e.g., Tris, glycine).[9] If your sample was purified or stored in an amine-containing buffer, perform a buffer exchange into an appropriate reaction buffer like PBS before starting the conjugation.[9] | |
| Steric hindrance of primary amines on the target molecule. | The primary amines on your target molecule may not be readily accessible. You can try varying the molar ratio of the biotinylation reagent to your target molecule. | |
| The carboxylic acid was not activated. | If you are using Biotin-PEG9-COOH directly, it must first be activated with EDC and NHS to form the reactive NHS ester.[11] | |
| Precipitation of the Target Molecule | Over-modification of the target molecule. | Excessive modification of surface amines can alter the protein's solubility and lead to precipitation. Reduce the molar excess of the biotinylation reagent used in the reaction.[9] |
| Incorrect buffer conditions. | The pH or composition of the buffer may be causing your protein to become unstable. Ensure the buffer is suitable for your specific protein. | |
| Inconsistent Conjugation Results | Fluctuating pH during the reaction. | The hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture, especially in large-scale reactions or with low buffer capacity.[4][6] Use a buffer with sufficient buffering capacity (e.g., 0.1 M) and monitor the pH during the reaction if necessary.[4] |
| Poor quality of reagents. | Ensure that your Biotin-PEG9-COOH, EDC, and NHS are of high quality and have been stored correctly to prevent degradation. Use anhydrous DMSO or DMF to dissolve reagents that are sensitive to hydrolysis.[9] |
Quantitative Data Summary
The efficiency of the conjugation reaction is a trade-off between the rate of the desired reaction with the amine and the rate of the competing hydrolysis of the NHS ester. Both rates are pH-dependent.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 | 4-5 hours (at 0°C) | Slower reaction with amines, but the biotin reagent is more stable.[2] |
| 8.0 | < 15 minutes | Faster reaction with amines, but also a significantly faster rate of hydrolysis.[12] |
| 8.6 | 10 minutes (at 4°C) | Very rapid reaction with amines, but the majority of the reagent will hydrolyze quickly if not immediately reacted.[2] |
Experimental Protocols
Protocol 1: Two-Step pH Optimization for Biotin-PEG9-COOH Conjugation
This protocol outlines a general procedure for activating Biotin-PEG9-COOH with EDC and NHS, followed by conjugation to an amine-containing protein. It is recommended to optimize the conditions for each specific application.
Materials:
-
Biotin-PEG9-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein) in an amine-free buffer
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, with various pH values for testing (e.g., 7.2, 7.5, 8.0, 8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Activation of Biotin-PEG9-COOH
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of Biotin-PEG9-COOH in anhydrous DMSO or DMF.
-
In a microcentrifuge tube, add the desired amount of Biotin-PEG9-COOH to the Activation Buffer.
-
Add a molar excess of EDC and NHS (or Sulfo-NHS) to the Biotin-PEG9-COOH solution. A typical starting molar ratio is 1:2:2 (Biotin-PEG-COOH:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to generate the NHS-activated Biotin-PEG9.
Step 2: Conjugation to the Amine-Containing Molecule
-
Prepare your amine-containing molecule in the desired Conjugation Buffer at a known concentration.
-
Immediately add the freshly prepared NHS-activated Biotin-PEG9 to your protein solution. To test for the optimal pH, set up parallel reactions with different pH Conjugation Buffers (e.g., 7.2, 7.5, 8.0, 8.5). The molar ratio of the biotin reagent to the protein will need to be optimized, but a starting point of a 10-20 fold molar excess is common.[7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 3: Quenching and Purification
-
Add the Quenching Buffer to the reaction mixture to stop the reaction by quenching any unreacted NHS-activated biotin. Incubate for 15-30 minutes.
-
Remove the excess, unreacted biotin reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).
Step 4: Analysis
-
Determine the degree of biotinylation using a suitable assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantitation kit.
-
Compare the results from the different pH conditions to determine the optimal pH for your specific conjugation.
Visualizations
Caption: Experimental workflow for the two-step conjugation of Biotin-PEG9-COOH.
Caption: Chemical pathway of Biotin-PEG9-COOH conjugation and the competing hydrolysis reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing excess Biotin-PEG9-CH2CH2COOH after reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG9-CH2CH2COOH and other biotinylation reagents.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG9 spacer arm in this compound?
The polyethylene (B3416737) glycol (PEG) spacer arm in this compound serves several important functions in biotinylation reactions. The PEG spacer is hydrophilic, which helps to increase the water solubility of the biotinylation reagent.[1] The length of the spacer arm, in this case, nine PEG units, helps to minimize steric hindrance between the biotin (B1667282) molecule and the conjugated protein or molecule.[2] This improved accessibility allows for more efficient binding of the biotin to avidin (B1170675) or streptavidin in downstream applications.[2]
Q2: How do I choose the right purification method to remove excess this compound?
The optimal method for removing unreacted this compound depends on the properties of your target molecule (e.g., protein, antibody) and the scale of your reaction. Common and effective methods include:
-
Dialysis: Suitable for large sample volumes and molecules significantly larger than the biotinylation reagent.
-
Desalting Columns (Size Exclusion Chromatography): Ideal for rapid removal of small molecules from proteins and other macromolecules.[3] They offer high recovery of the target molecule.[4]
-
Affinity Chromatography: This method utilizes streptavidin-coated resins or magnetic beads to capture biotinylated molecules, allowing the unreacted biotin reagent to be washed away. Note that harsh conditions are often required to elute the biotinylated molecule from the streptavidin support due to the strong interaction.[5][6]
Q3: My protein precipitated after the biotinylation reaction. What could be the cause?
Protein precipitation following a biotinylation reaction is often a result of over-biotinylation.[3][7] Attaching too many hydrophobic biotin molecules to a protein can lead to aggregation and insolubility. To avoid this, it is crucial to optimize the molar ratio of the biotinylation reagent to your target molecule.[3] Performing trial reactions with varying ratios can help determine the optimal conditions for your specific protein.
Q4: How can I confirm that I have successfully removed the excess this compound?
Several analytical techniques can be used to verify the removal of free biotin and to quantify the extent of biotinylation:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation.[1][8] HABA binds to avidin, producing a colored complex. Biotin displaces HABA, causing a measurable decrease in absorbance at 500 nm, which is proportional to the amount of biotin present.[1][8]
-
UV-Vis Spectrophotometry: Some commercially available biotinylation reagents contain a UV-traceable chromophore, allowing for the direct quantification of biotin incorporation by measuring the absorbance at specific wavelengths (e.g., A280 for protein and A354 for the chromophore).[7]
-
Mass Spectrometry: For a more precise determination of the number of biotin molecules conjugated to your protein, mass spectrometry can be employed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low biotinylation efficiency | Sub-optimal reaction pH. The recommended pH range for NHS-ester reactions is typically 7-9.[9] | Ensure the reaction buffer is within the optimal pH range for the specific biotinylation chemistry being used. |
| Presence of primary amines (e.g., Tris buffer) or reducing agents in the reaction buffer. | Use a buffer that does not contain primary amines or reducing agents, such as phosphate-buffered saline (PBS). | |
| Incomplete removal of unreacted biotin reagent. | Increase the duration or number of changes during dialysis, or use a desalting column for more efficient removal of small molecules.[3] | |
| Inconsistent results between batches | Variation in the degree of biotinylation. | Quantify the biotin-to-protein molar substitution ratio (MSR) for each batch to ensure consistency.[7][10] |
| Purity of the target molecule. | Ensure the purity of your protein or antibody before biotinylation using techniques like SDS-PAGE. | |
| High background in downstream assays | Insufficient removal of excess biotin.[4] | Use a more stringent purification method, such as a desalting column or affinity chromatography, to ensure complete removal of free biotin. |
| Non-specific binding. | Include appropriate blocking steps in your downstream assay protocols. | |
| Poor recovery of biotinylated protein after purification | Over-labeling leading to protein aggregation and loss.[3] | Optimize the biotin-to-protein molar ratio to avoid over-modification.[3] |
| Protein sticking to purification columns or membranes. | Consider adding a carrier protein like BSA (Bovine Serum Albumin) after the quenching step and before purification to minimize non-specific binding to surfaces.[3] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Column
This protocol is suitable for the rapid purification of proteins ( > 7 kDa) from excess biotinylation reagent.
Materials:
-
Biotinylated protein sample
-
Equilibration/elution buffer (e.g., PBS)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[4]
-
Microcentrifuge tubes for collection
Procedure:
-
Column Preparation: Remove the column's bottom closure and place it in a collection tube.
-
Centrifugation: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage solution.
-
Equilibration: Place the column in a new collection tube. Add 300 µL of equilibration buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Repeat this step three times, discarding the flow-through each time.
-
Sample Application: Place the column in a new, clean collection tube. Slowly apply the biotinylated protein sample to the center of the resin bed.
-
Elution: Centrifuge for 2 minutes at 1,500 x g. The collected flow-through contains the purified biotinylated protein.
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol provides a method to estimate the moles of biotin incorporated per mole of protein.[8]
Materials:
-
Purified biotinylated protein sample
-
Avidin solution
-
HABA solution
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Blank Measurement: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm. This is your blank reading (A500 HABA/Avidin).
-
Sample Measurement: Add 100 µL of the purified biotinylated protein sample to the cuvette containing the HABA/Avidin solution. Mix well.
-
Read Absorbance: Measure the absorbance at 500 nm until the reading stabilizes. This is your sample reading (A500 HABA/Avidin/Biotin Sample).
-
Calculation: Calculate the change in absorbance (ΔA500) and use the molar extinction coefficient of the HABA/avidin complex to determine the concentration of biotin. The molar substitution ratio can then be calculated using the known concentration of your protein.
Visualizations
Caption: Workflow for biotinylation, purification, and analysis.
Caption: Troubleshooting logic for biotinylation experiments.
References
- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Technical Support Center: EDC Coupling with Biotin-PEG9-CH2CH2COOH
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the EDC coupling of Biotin-PEG9-CH2CH2COOH to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in EDC coupling with this compound?
A1: The primary side reactions are not specific to the Biotin-PEG9 moiety but are inherent to EDC/NHS chemistry. The most common side reactions include:
-
Hydrolysis: The active O-acylisourea intermediate and the NHS-ester are susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxyl group on the this compound and inactivates the reagents.[1][2][3][4][5]
-
N-acylurea Formation: The O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea byproduct.[6][7][8] This is a significant competitive reaction that reduces the yield of the desired amide bond.
-
Intra- and Intermolecular Crosslinking: If the molecule to be coupled also contains carboxyl groups, or if the concentration of the amine-containing molecule is too low, EDC can cause unintended polymerization of your target molecules.[4][9][10] Using a large excess of the amine-containing biotin (B1667282) reagent can help minimize this.[11][12]
Q2: What is the optimal pH for the EDC/NHS coupling reaction?
A2: A two-step pH process is recommended for optimal results. The activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0.[13] The subsequent reaction of the NHS-ester with the primary amine is more efficient at a physiological to slightly alkaline pH, between 7.2 and 8.5.[13]
Q3: Which buffers should I use for the coupling reaction?
A3: It is critical to use buffers that do not contain competing carboxyl or amine groups.
-
For the activation step (acidic pH): MES buffer (2-(N-morpholino)ethanesulfonic acid) is a common choice.[4][9]
-
For the coupling step (neutral to alkaline pH): Phosphate-buffered saline (PBS) or HEPES buffer are suitable.[5][13]
-
Buffers to avoid: Do not use buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction and reduce coupling efficiency.[14][15][16]
Q4: What are the recommended molar ratios of EDC and NHS to my this compound?
A4: The optimal molar ratios can vary, but a common starting point is a molar excess of EDC and NHS over the carboxyl-containing biotin derivative. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS are frequently suggested.[13] Some protocols recommend a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively.[13] Optimization is often necessary for specific applications.
Q5: How can I quench the reaction and remove byproducts?
A5: Quenching stops the reaction and deactivates excess reagents. Common quenching methods include:
-
Adding a quenching reagent like hydroxylamine, Tris, or glycine (B1666218) to react with any remaining NHS-esters.[13]
-
Using 2-mercaptoethanol (B42355) to quench the EDC activation specifically.[13][17]
-
Unreacted reagents and byproducts can be removed by dialysis or using a desalting column.[17][14]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Coupling Yield | Reagent Inactivity: EDC and NHS are moisture-sensitive and can hydrolyze over time.[1][2][3][18][19] | - Use fresh, high-quality EDC and NHS. - Aliquot reagents into single-use vials to minimize exposure to moisture.[13] - Always allow reagents to equilibrate to room temperature before opening to prevent condensation.[1][2][3] |
| Suboptimal pH: Incorrect pH for activation or coupling steps.[9] | - Verify the pH of your reaction buffers. - Implement a two-step pH procedure: activation at pH 4.5-6.0 and coupling at pH 7.2-8.5.[13] | |
| Presence of Competing Nucleophiles: Buffer components contain primary amines or carboxylates.[14][16] | - Ensure your buffers (e.g., MES, PBS, HEPES) are free of competing functional groups. | |
| Insufficient Incubation Time: Reaction time may be too short for efficient coupling. | - Increase the incubation time for the activation and/or coupling steps. | |
| Precipitation During Reaction | High EDC Concentration: A large excess of EDC can sometimes lead to precipitation.[13] | - Try reducing the molar excess of EDC in the reaction. |
| Protein Aggregation: The target molecule may be unstable in the reaction buffer or at the concentration used. | - Ensure your protein is soluble and stable in the chosen buffers. - Consider performing a buffer exchange prior to the reaction. | |
| High Background/Non-specific Binding | Insufficient Quenching: Unreacted NHS-esters can lead to non-specific binding. | - Ensure a proper quenching step is included at the end of the reaction.[13] |
| Inadequate Washing: Failure to remove unreacted biotin reagent. | - Perform thorough washing steps, dialysis, or use a desalting column to remove excess biotin.[14] |
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Protein
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound
-
Protein with primary amine groups
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the biotin solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to the Amine-Containing Protein:
-
Immediately add the activated biotin solution to your protein solution in Coupling Buffer. Alternatively, you can perform a buffer exchange on the activated biotin into the Coupling Buffer using a desalting column before adding it to the protein.
-
The protein should be at a concentration that maintains its stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[13]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris.[13]
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove excess biotin reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[14]
-
Visualizations
Caption: The primary reaction pathway for EDC/NHS coupling of Biotin-PEG9-COOH.
Caption: Major side reactions in EDC coupling: hydrolysis and N-acylurea formation.
Caption: A troubleshooting workflow for diagnosing low EDC coupling yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Intra-molecular cross-linking of acidic residues for protein structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
Technical Support Center: Impact of Competing Primary Amines in Labeling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of primary amines, such as Tris buffer, in protein and antibody labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a primary amine and why does it interfere with common labeling reactions?
A primary amine is a functional group consisting of a nitrogen atom bonded to two hydrogen atoms and one organic substituent (R-NH₂). In proteins, primary amines are found at the N-terminus of each polypeptide chain and on the side chain of lysine (B10760008) residues.[1][2] These amines are excellent nucleophiles and are the primary targets for many popular labeling reagents, including N-hydroxysuccinimide (NHS) esters.[3] Buffer components that also contain primary amines, like Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein's amines for the labeling reagent, significantly reducing the efficiency of the desired protein labeling.[1][4]
Q2: How does Tris buffer specifically interfere with NHS-ester labeling chemistry?
NHS-ester labeling works by reacting the NHS ester with a primary amine on the target protein to form a stable amide bond.[1] Tris buffer contains a primary amine that is also reactive towards the NHS ester. When present in the reaction mixture, the Tris molecules will compete with the lysine and N-terminal amines on your protein, leading to the NHS-ester reagent being consumed by the buffer.[4][5] This results in a lower degree of labeling on the target protein or a complete failure of the conjugation reaction.
Q3: Which common laboratory buffers should be avoided in labeling reactions?
You should avoid any buffer that contains a primary or secondary amine. The most common culprits include:
-
Tris (tris(hydroxymethyl)aminomethane)[4]
-
Glycine [4]
-
HEPES (While not a primary amine, it can still exhibit some reactivity and is sometimes best avoided to ensure maximal efficiency)
-
Buffers containing ammonia or ammonium salts .
Q4: What are the recommended buffers for NHS-ester labeling reactions?
For optimal results, use an amine-free buffer at a pH between 7.2 and 8.5.[1][4] The reaction is highly pH-dependent, with efficiency dropping at lower pH values (due to amine protonation) and the rate of competing hydrolysis increasing at higher pH values.[5] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS) , typically at pH 7.2-7.4.[4]
Q5: At what concentration does Tris begin to interfere with labeling?
Even low concentrations of Tris can have a significant impact. While the exact concentration depends on the relative concentrations of the protein and the labeling reagent, it is best practice to completely remove Tris from the protein solution before initiating the labeling reaction.[4] Tris is, however, often used at a high concentration (e.g., 1 M) to quench the reaction and consume any unreacted NHS-ester reagent once the desired incubation time is complete.[1]
Troubleshooting Guide
Problem: My labeling efficiency is very low or has failed completely.
Low or no labeling is a common issue. This troubleshooting workflow can help you identify the cause.
Problem: My protein is only stable in a Tris-based buffer. What can I do?
This is a common challenge. The best solution is to perform a buffer exchange immediately before the labeling reaction. You can temporarily exchange the protein into a compatible buffer (like PBS) for the duration of the reaction (typically 1-4 hours) and then exchange it back into the Tris-based buffer for long-term storage after quenching the reaction.
Quantitative Impact of Tris Buffer
The presence of Tris buffer directly competes with the target primary amines on a protein, reducing the final Degree of Labeling (DOL). While precise values depend on multiple factors (protein concentration, reagent excess, temperature), the general trend is a sharp decrease in labeling efficiency as Tris concentration increases.
| Tris Concentration (mM) | Expected Labeling Efficiency | Rationale |
| 0 | High (Optimal) | No competing amine from the buffer is present. |
| 10-25 | Moderate to Low | Tris is in molar excess to most proteins and will significantly compete for the labeling reagent.[4] |
| 50 | Very Low | The high concentration of competing amine will consume the majority of the NHS-ester reagent.[1] |
| >100 | Near Zero | At this concentration, Tris effectively quenches the labeling reaction almost immediately.[1] |
Key Experimental Protocols
Protocol 1: Buffer Exchange with a Desalting Column
This protocol is used to rapidly remove small molecules like Tris from a protein solution.
Materials:
-
Protein sample in Tris buffer.
-
Desalting column (e.g., Sephadex G-25).[7]
-
Amine-free labeling buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
Methodology:
-
Equilibrate the Column: Remove the storage buffer from the desalting column. Wash and equilibrate the column with 3-5 column volumes of the desired amine-free labeling buffer. This is typically done by gravity flow or centrifugation, depending on the column format.
-
Apply Sample: Carefully apply your protein sample to the top of the packed resin bed. Avoid disturbing the resin.
-
Elute Protein: Add the amine-free labeling buffer to the column to begin elution.
-
Collect Fractions: The larger protein will be excluded from the resin pores and elute first. The smaller Tris molecules will enter the pores and elute later. Collect the initial, protein-containing fractions.
-
Confirm Protein Presence: Measure the absorbance of the collected fractions at 280 nm to identify the fractions containing your protein. Pool the protein-rich fractions. Your protein is now ready for labeling.
Protocol 2: Determining the Degree of Labeling (DOL)
This spectrophotometric method allows you to quantify the average number of dye molecules conjugated to each protein molecule.[8]
Materials:
-
Labeled protein sample (purified from excess free dye).
-
UV-Vis Spectrophotometer.
-
Cuvette.
Information Needed:
-
Molar extinction coefficient of the protein at 280 nm (ε_prot).
-
Molar extinction coefficient of the dye at its absorbance maximum (ε_dye).
-
Correction Factor (CF): The dye's absorbance at 280 nm as a fraction of its maximum absorbance (A₂₈₀/A_max).
Methodology:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate Protein Concentration: Correct the A₂₈₀ reading for the dye's contribution.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_prot
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
-
Calculate Degree of Labeling:
-
DOL = Moles of Dye / Moles of Protein = Dye Concentration (M) / Protein Concentration (M)
-
An ideal DOL is often between 0.5 and 1 for many applications to avoid issues like protein function loss or fluorescence quenching.[8]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Optimizing Biotinylated Antibody Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and quality of their biotinylated antibodies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the antibody biotinylation process, offering potential causes and solutions to get your experiments back on track.
Issue 1: Low or No Biotin (B1667282) Incorporation
Symptoms:
-
Low signal in downstream applications (e.g., ELISA, Western blot).[1]
-
Quantification assays (e.g., HABA, fluorescent assays) indicate a low degree of labeling.
| Potential Cause | Recommended Solution |
| Inactive Biotinylation Reagent | N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze.[2] Use a fresh, unopened vial of the biotinylation reagent. If using a previously opened vial, ensure it has been stored properly in a desiccator. |
| Interfering Substances in Antibody Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS-ester biotin.[3][4][5][6] Sodium azide (B81097) is also an interfering substance.[3][7] Buffer exchange the antibody into an amine-free buffer like PBS before biotinylation.[4][5] |
| Suboptimal Reaction pH | The reaction of NHS esters with primary amines is most efficient at a pH range of 7-9.[3][4] Ensure the antibody solution is buffered to the optimal pH for the specific biotinylation reagent being used.[3][7] |
| Incorrect Biotin:Antibody Molar Ratio | An insufficient amount of biotinylation reagent will result in low incorporation. Conversely, an excessive amount can lead to antibody precipitation and loss of activity.[2][8] Optimize the molar challenge ratio of biotin to antibody. Start with a range of ratios (e.g., 10:1, 20:1, 40:1) to determine the optimal ratio for your specific antibody.[8][9][10] |
| Low Antibody Concentration | The efficiency of the biotinylation reaction can be concentration-dependent.[10] For best results, the antibody concentration should ideally be at least 1-2 mg/mL.[7][10][11] If your antibody is too dilute, consider concentrating it before the reaction.[12] |
| Short Reaction Time or Suboptimal Temperature | The biotinylation reaction may not have proceeded to completion. Most protocols recommend incubating for 30 minutes to 2 hours at room temperature or on ice.[13][14] Ensure you are following the recommended incubation time and temperature for your specific reagent. |
Issue 2: High Background or Non-Specific Binding
Symptoms:
-
High signal in negative control wells or lanes.
-
Difficulty distinguishing between specific and non-specific signals.[15]
| Potential Cause | Recommended Solution |
| Excess Unconjugated Biotin | Free biotin in the preparation will compete with the biotinylated antibody for binding to streptavidin, leading to high background.[16][17][18] Thoroughly remove all unbound biotin after the conjugation reaction using dialysis or a desalting column.[16][17][18][19] |
| Antibody Aggregation | Over-biotinylation can lead to antibody aggregation and precipitation, which can cause non-specific binding.[8][20] Optimize the biotin:antibody ratio to avoid excessive labeling.[8] Consider analyzing the biotinylated antibody by size exclusion chromatography to check for aggregates. |
| Endogenous Biotin | Some tissues and cells, particularly kidney and liver, have high levels of endogenous biotin, which can be bound by streptavidin, causing a false positive signal.[21] Use an endogenous biotin blocking kit if working with tissues known to have high biotin content. |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites in assays like ELISA or Western blot can lead to high background. Use an appropriate blocking buffer (e.g., BSA, casein) and ensure sufficient incubation time. |
Issue 3: Loss of Antibody Activity
Symptoms:
-
Reduced or complete loss of antigen-binding capacity after biotinylation.
| Potential Cause | Recommended Solution |
| Modification of Critical Lysine (B10760008) Residues | Biotinylation targets primary amines, primarily on lysine residues. If lysine residues are located within the antigen-binding site (paratopes), their modification can abolish antibody function.[3] |
| Over-Biotinylation | Excessive labeling can lead to conformational changes in the antibody, reducing its activity.[8][22][23] |
| Alternative Biotinylation Chemistry | If amine-reactive chemistry is problematic, consider using a biotinylation reagent that targets other functional groups, such as carbohydrates on the antibody's Fc region using a biotin hydrazide.[3] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal biotin-to-antibody ratio?
A1: The optimal ratio is antibody-dependent and should be determined empirically. A good starting point is to test a range of molar challenge ratios, such as 10:1, 20:1, and 40:1 (biotin:antibody).[8][9][10] After biotinylation, the degree of labeling should be quantified, and the performance of each conjugate should be tested in your specific application to find the balance between sufficient labeling and retained antibody activity.
Q2: What is the best way to remove excess, unconjugated biotin?
A2: Dialysis and desalting columns (gel filtration) are the most common and effective methods for removing free biotin from the biotinylated antibody solution.[16][17][18][19] This step is crucial to prevent high background in downstream applications.[16][17][18]
Q3: How can I quantify the amount of biotin incorporated onto my antibody?
A3: Several methods are available to determine the molar substitution ratio (MSR) or degree of labeling (DoL):
-
HABA Assay: This colorimetric assay is a common method for estimating biotin incorporation.[17] It is based on the displacement of the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from avidin (B1170675) by biotin, which causes a measurable change in absorbance at 500 nm.[16][17][18]
-
Fluorescent Assays: These assays are generally more sensitive than the HABA assay.[19][24] They often work on a similar principle of dye displacement, but instead of a color change, they measure a change in fluorescence.[19][25]
-
ChromaLINK™ Biotin: This method utilizes a biotinylation reagent with a UV-traceable chromophore, allowing for the quantification of biotin incorporation by measuring the absorbance at 280 nm (for the protein) and 354 nm (for the biotin linker).[22][23]
Quantitative Comparison of Biotin Quantification Methods
| Method | Principle | Detection | Sensitivity | Notes |
| HABA Assay | HABA dye displacement from avidin | Colorimetric (Absorbance at 500 nm) | Lower | Can underestimate the true biotin MSR.[22][23] |
| Fluorescent Assay | Fluorescent dye displacement from avidin | Fluorometric | Higher | More sensitive than the HABA assay.[19] |
| ChromaLINK™ | UV-traceable chromophore on biotin | Spectrophotometric (A280 & A354) | High | Allows for direct quantification without a secondary assay.[22][23] |
Q4: What buffer should I use for the biotinylation reaction?
A4: The ideal buffer is free of primary amines. Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is commonly used.[3][7] Avoid buffers containing Tris or glycine, as they will compete with the antibody for the biotinylation reagent.[3][4][5][6]
Q5: Can I biotinylate a low-concentration antibody solution?
A5: While it is possible, the efficiency of the reaction may be reduced.[10] For optimal results, it is recommended to have an antibody concentration of at least 1-2 mg/mL.[7][10][11] If your antibody solution is dilute, consider concentrating it before proceeding with biotinylation.[12]
Experimental Protocols
Protocol 1: Amine-Reactive Biotinylation of Antibodies
This protocol provides a general procedure for biotinylating antibodies using an NHS-ester biotinylation reagent.
Materials:
-
Antibody (in an amine-free buffer like PBS)
-
NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or water (for dissolving the biotinylation reagent)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. If necessary, perform a buffer exchange.[4][5][10]
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or water to a final concentration of 10 mM.[13]
-
Calculate Reagent Volume: Determine the volume of biotinylation reagent needed to achieve the desired molar challenge ratio (e.g., 20:1).
-
Reaction: Add the calculated volume of the biotinylation reagent to the antibody solution. Mix gently and incubate for 30-60 minutes at room temperature or 2 hours on ice.[13][14]
-
Quench the Reaction: (Optional but recommended) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Remove excess, non-reacted biotin using a desalting column or by dialyzing against PBS.[16][17][18][19]
-
Quantification: Determine the degree of biotinylation using a method like the HABA assay.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: HABA Assay for Biotin Quantification
This protocol outlines the steps for determining the degree of biotinylation using the HABA assay.
Materials:
-
HABA/Avidin solution
-
Biotinylated antibody sample
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm[16][17]
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[16][17]
-
Blank Measurement: In a microplate well or cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm. This is your A500 (HABA/Avidin).[17]
-
Sample Measurement: Add a known volume of your biotinylated antibody sample to the HABA/Avidin solution. Mix well and incubate for a few minutes.[17]
-
Read Absorbance: Measure the absorbance of the sample at 500 nm. This is your A500 (HABA/Avidin/Biotin Sample).[17]
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the following formula to calculate the moles of biotin: ΔA500 = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample) Moles of Biotin = (ΔA500 x Volume of sample) / (Pathlength x Molar extinction coefficient of HABA/Avidin complex)[17]
-
Calculate Molar Substitution Ratio (MSR): MSR = Moles of Biotin / Moles of Antibody
Visualizations
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. dianova.com [dianova.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. mesoscale.com [mesoscale.com]
- 10. drmr.com [drmr.com]
- 11. sartorius.com [sartorius.com]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. anaspec.com [anaspec.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. news-medical.net [news-medical.net]
- 22. vectorlabs.com [vectorlabs.com]
- 23. interchim.fr [interchim.fr]
- 24. Biotin Quantitation Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. tandfonline.com [tandfonline.com]
Optimizing incubation time for Biotin-PEG9-CH2CH2COOH reactions
Welcome to the technical support center for Biotin-PEG9-CH2CH2COOH. This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to help you achieve optimal results in your biotinylation experiments, with a focus on optimizing reaction incubation times.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent used to label molecules containing primary amine groups (-NH2), such as proteins, peptides, or modified surfaces. It consists of three parts:
-
Biotin (B1667282): A vitamin that binds with extremely high affinity to avidin (B1170675) and streptavidin, forming the basis for detection or purification.
-
PEG9: A nine-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer arm enhances the solubility of the labeled molecule and minimizes steric hindrance, allowing the biotin group to bind more effectively to avidin or streptavidin.[1]
-
-CH2CH2COOH (Carboxylic Acid): A terminal carboxyl group. This group does not react directly with amines. It must first be activated, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which makes it reactive towards primary amines to form a stable amide bond.[2][3]
Q2: What is the primary chemical reaction involved?
The process is an amine-carboxyl coupling reaction. The carboxylic acid on the Biotin-PEG9-COOH is activated by EDC. For enhanced efficiency and stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS) is often added. The activated NHS ester then reacts with a primary amine on the target molecule (e.g., the side chain of a lysine (B10760008) residue on a protein) to form a covalent amide bond.
Q3: What are the critical factors influencing the incubation time?
Incubation time is not a fixed value and must be optimized for each specific application. The key factors are:
-
Temperature: Reactions are faster at room temperature (e.g., 30-60 minutes) and slower at 4°C or on ice (e.g., 2 hours to overnight).[4][5]
-
pH: The pH of the reaction buffer is critical. The activation of the carboxyl group with EDC is most efficient at pH 4.7-5.5.[6] However, the subsequent reaction of the activated ester with the amine requires the amine to be deprotonated, which is favored at a neutral to slightly alkaline pH of 7.0-8.5.[4][7][8]
-
Concentration of Reactants: The concentration of both the biotin reagent and the target molecule significantly impacts reaction speed.[9] Dilute protein solutions generally require a higher molar excess of the biotin reagent and potentially longer incubation times to achieve the desired labeling efficiency.[4]
Q4: What buffers should I use?
It is crucial to use a buffer that does not contain competing functional groups.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-8.0 or MES buffer are common choices.[4][10]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the activated biotin reagent and quench the reaction.[4][5] Buffers with carboxylates (e.g., acetate, citrate) can interfere with the EDC activation step.[10]
Experimental Protocol: Protein Biotinylation
This protocol provides a general guideline for labeling a protein with this compound using EDC and Sulfo-NHS.
Materials Required:
-
This compound
-
Protein of interest in an amine-free, carboxyl-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (for activation)
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Coupling Buffer.
-
Allow Biotin-PEG9-COOH, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of Biotin-PEG9-COOH in anhydrous DMSO.
-
Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in cold Reaction Buffer (e.g., 100 mM). These reagents hydrolyze quickly and should not be stored in solution.
-
-
Calculations:
-
Determine the amount of protein and Biotin-PEG9-COOH needed. A 20- to 50-fold molar excess of the biotin reagent over the protein is a common starting point. Adjusting this ratio is a key step in optimizing the degree of labeling.
-
-
Reaction Steps:
-
Add the calculated volume of Biotin-PEG9-COOH stock solution to your protein solution.
-
Add the calculated volumes of EDC and Sulfo-NHS stock solutions. A common starting molar ratio is Protein:Biotin:EDC:Sulfo-NHS = 1:20:40:40.
-
Incubate the reaction. A good starting point is 60 minutes at room temperature or 2 hours on ice . The optimal time can range from 30 minutes to overnight and should be determined empirically.[4][6][11]
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. An amine like Tris will react with any remaining activated biotin reagent. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, non-reacted biotin reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[4]
-
-
Storage:
-
Store the purified biotinylated protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term or -20°C/-80°C for long-term storage.
-
Workflow Diagram```dot
Caption: Decision tree for troubleshooting low biotinylation.
References
- 1. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biotin-PEG-COOH - Biopharma PEG [biochempeg.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Preventing hydrolysis of activated Biotin-PEG9-CH2CH2COOH
Welcome to the technical support center for activated Biotin-PEG9-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this reagent, with a core focus on preventing hydrolysis of its activated N-hydroxysuccinimide (NHS) ester form.
Understanding the Challenge: Hydrolysis of Activated Biotin-PEG9-NHS Ester
This compound is a biotinylation reagent that contains a nine-unit polyethylene (B3416737) glycol (PEG) spacer arm terminating in a carboxylic acid.[][2] To make it reactive with primary amines (-NH2) on proteins and other biomolecules, this carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester.[3][4]
The primary challenge in using this reagent is the competing reaction of hydrolysis. The NHS ester is highly susceptible to reaction with water, which converts the activated ester back to its non-reactive carboxylic acid form, rendering it unable to label your target molecule.[5][6][7] The efficiency of your biotinylation reaction is a competition between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis).[5]
Frequently Asked Questions (FAQs)
Q1: My biotinylation efficiency is very low. What could be the cause?
Low biotinylation efficiency is most commonly due to the hydrolysis of the Biotin-PEG9-NHS ester before or during the reaction.[6] Key factors to check are:
-
Reagent Integrity: Has the reagent been properly stored and handled to prevent moisture exposure?[8][9]
-
Reaction Buffer: Does your buffer contain primary amines (e.g., Tris, glycine)? These will compete with your target molecule.[8][10]
-
Reaction pH: Is the pH of your reaction buffer appropriate? While the reaction with amines is efficient at pH 7-9, the rate of hydrolysis increases dramatically at higher pH.[5][11][12]
-
Reagent Preparation: Was the NHS ester solution prepared immediately before use? Stock solutions in aqueous buffers are not recommended as the reagent will hydrolyze over time.[6][8]
Q2: How should I store and handle the solid Biotin-PEG9-NHS ester reagent?
Proper storage and handling are critical to prevent premature hydrolysis.
-
Storage: Store the vial of the reagent at -20°C, protected from light and in a desiccated environment.[8][9][13]
-
Handling: Before opening, always allow the vial to equilibrate to room temperature for at least 15-20 minutes.[6][8] This prevents atmospheric moisture from condensing onto the cold powder, which would cause hydrolysis.[6][14] After use, backfill the container with an inert gas like nitrogen or argon if possible and store under the recommended conditions.[9]
Q3: Can I prepare a stock solution of the activated biotin (B1667282) reagent?
It is strongly recommended to dissolve the Biotin-PEG9-NHS ester immediately before use.[6][8] The NHS-ester moiety readily hydrolyzes in the presence of water. If a stock solution is absolutely necessary, it should be prepared in a high-quality, anhydrous organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) and stored at -20°C with desiccation.[6][10] However, even under these conditions, stability is limited, and fresh preparation is always the best practice.
Q4: Which buffers should I use for the biotinylation reaction?
Use a non-amine-containing buffer at a pH between 7.2 and 8.0.[10][12] Phosphate-buffered saline (PBS) is a common and effective choice.[8] Avoid buffers like Tris or glycine, as their primary amines will compete with the target molecule for reaction with the NHS ester.[12][15] If your protein is in an incompatible buffer, you must perform a buffer exchange via dialysis or desalting column prior to the reaction.[8][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Complete Lack of Biotinylation
If you observe no labeling of your target molecule, the activated reagent was likely inactive due to hydrolysis.
| Possible Cause | Recommended Solution |
| Improper Reagent Handling | The vial was opened while still cold, introducing moisture.[6] |
| Hydrolyzed Reagent | The reagent was from an old or improperly stored batch. |
| Incorrect Buffer | The reaction buffer contained primary amines (e.g., Tris, glycine).[10][15] |
| Reagent Solution Prepared in Advance | The NHS-ester was dissolved and stored in a solution containing water. |
Issue 2: Low or Inconsistent Biotinylation Yield
Inconsistent results often point to partial hydrolysis or suboptimal reaction conditions.
| Possible Cause | Recommended Solution |
| Suboptimal pH | Reaction pH is too high (e.g., > 8.5), leading to rapid hydrolysis, or too low, reducing amine reactivity.[11] |
| Incorrect Molar Excess | The molar ratio of biotin reagent to the target molecule is too low. |
| Short Reaction Time | The incubation time was insufficient for complete labeling. |
Data Presentation
The stability of the Biotin-PEG9-NHS ester is critically dependent on the pH of the aqueous environment. The table below summarizes the approximate half-life of a typical NHS ester at different pH values.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours[11] |
| 8.0 | 1 hour[11] |
| 8.6 | 10 minutes[11] |
| 9.0 | Minutes[7][14] |
This data illustrates the trade-off between amine reactivity (favored at higher pH) and NHS ester stability (favored at lower pH).
Experimental Protocols
Protocol: Biotinylation of a Protein with Activated Biotin-PEG9-NHS Ester
This protocol provides a general guideline for labeling a protein with Biotin-PEG9-NHS ester while minimizing hydrolysis.
Materials Required:
-
Biotin-PEG9-NHS ester
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1M Tris-HCl, pH 7.5[12]
-
Desalting column or dialysis cassette for purification[8][15]
Procedure:
-
Prepare the Protein Sample: Ensure your protein sample is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If not, perform a buffer exchange. The protein concentration should ideally be 1-10 mg/mL.[8]
-
Equilibrate Reagent: Remove the vial of Biotin-PEG9-NHS ester from the freezer and allow it to warm to room temperature for at least 15-20 minutes before opening.[6][8]
-
Prepare Biotin Reagent Solution (Immediately Before Use): Just before starting the reaction, prepare a 10 mM solution of the Biotin-PEG9-NHS ester in anhydrous DMSO or DMF.[8] For example, add ~6.2 mg of the reagent to 1 mL of anhydrous solvent. Vortex to ensure it is fully dissolved. Do not store this solution.[6][8]
-
Perform Biotinylation Reaction:
-
Add a 20-fold molar excess of the 10 mM biotin reagent solution to your protein solution.
-
Ensure the volume of organic solvent (DMSO or DMF) does not exceed 10% of the total final reaction volume to prevent protein denaturation.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][15] Gentle mixing during incubation can improve efficiency.
-
-
Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[11] Incubate for an additional 15-30 minutes at room temperature.[12] This will consume any unreacted NHS ester.
-
Purify the Conjugate: Remove excess non-reacted and hydrolyzed biotin reagent, as well as the NHS byproduct, by using a desalting column or dialysis.[8][15]
-
Store the Conjugate: Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein.[8]
Visualizations
Reaction Pathway: Aminolysis vs. Hydrolysis
Caption: Competing reaction pathways for Biotin-PEG9-NHS ester.
Experimental Workflow for Biotinylation
References
- 2. (+)-Biotin-PEG9-CH2CH2COOH | Benchchem [benchchem.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 13. NHS-PEG-NHS [nanocs.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Best practices for dissolving and handling Biotin-PEG9-COOH
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling Biotin-PEG9-COOH. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-PEG9-COOH and what are its primary applications?
A1: Biotin-PEG9-COOH is a heterobifunctional crosslinking reagent. It contains a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) or streptavidin, a nine-unit polyethylene (B3416737) glycol (PEG) spacer to increase hydrophilicity and reduce steric hindrance, and a terminal carboxylic acid group.[] The carboxylic acid allows for covalent conjugation to primary amines on molecules like proteins, peptides, and antibodies after activation.[2] Its primary applications include bioconjugation, targeted drug delivery, surface modification of nanoparticles and biosensors, and in immunoassays.[2]
Q2: What solvents are recommended for dissolving Biotin-PEG9-COOH?
A2: Biotin-PEG9-COOH is soluble in a variety of solvents. For aqueous applications, it can be dissolved in water or aqueous buffers.[3] For organic applications or to create concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[3] It is also soluble in chloroform (B151607) and methylene (B1212753) chloride but has lower solubility in alcohols and toluene.[3]
Q3: How should I store Biotin-PEG9-COOH?
A3: For long-term storage, Biotin-PEG9-COOH should be stored at -20°C in a desiccated environment to protect it from moisture.[4] Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound and reduce its reactivity. Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for several weeks to months, but should be protected from moisture. Aqueous stock solutions are less stable and should be prepared fresh. Avoid repeated freeze-thaw cycles of stock solutions.[3]
Q4: What is the physical appearance of Biotin-PEG9-COOH?
A4: The physical form of Biotin-PEGylated compounds can vary depending on the molecular weight. Lower molecular weight versions may appear as a white to off-white powder, while higher molecular weight versions can be a wax-like or semi-solid material.[3]
Dissolution and Handling Data
The following table summarizes key data for dissolving and handling Biotin-PEG-COOH compounds. Please note that specific solubility values for the PEG9 variant are not widely published; the provided data for a similar Biotin-PEG compound can be used as a guideline.
| Parameter | Recommended Solvents & Conditions | Notes |
| Solubility | Water, Aqueous Buffers: Soluble[3] DMSO, DMF: Soluble[3] Chloroform, Methylene Chloride: Soluble[3] Alcohols, Toluene: Less Soluble[3] Ether: Insoluble[3] | A related compound, Biotin-PEG-SH, has a reported solubility of 10 mg/mL in water, chloroform, and DMSO.[5] |
| Storage (Solid) | -20°C, Desiccated[4] | Allow to reach room temperature before opening to prevent moisture condensation. |
| Storage (Stock Solutions) | Anhydrous DMSO/DMF: -20°C, desiccated, for several weeks/months.[6] Aqueous Solutions: Prepare fresh before use. Avoid repeated freeze-thaw cycles.[3] | Hydrolysis can occur in the presence of moisture, reducing the reactivity of the carboxylic acid group. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Equilibrate: Allow the vial of Biotin-PEG9-COOH to warm to room temperature before opening.
-
Weigh: In a fume hood, weigh out the desired amount of the compound into a sterile, conical tube.
-
Dissolve: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
-
Mix: Vortex or sonicate briefly until the compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in a desiccated container.
Protocol 2: Activation of the Carboxylic Acid Group for Conjugation to Primary Amines
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to convert the carboxylic acid into a more reactive amine-reactive NHS ester.
-
Dissolve Biotin-PEG9-COOH: Prepare a solution of Biotin-PEG9-COOH in an appropriate amine-free buffer (e.g., MES buffer, pH 4.7-6.0).
-
Prepare EDC and NHS: Immediately before use, prepare solutions of EDC and NHS in the same amine-free buffer.
-
Activation: Add a molar excess of EDC and NHS to the Biotin-PEG9-COOH solution. A common starting point is a 2-5 fold molar excess of each.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation: Immediately proceed to the conjugation step by adding the activated Biotin-PEG9-COOH solution to your protein or other amine-containing molecule, which should be in a buffer with a pH of 7.2-8.0 (e.g., PBS).
-
Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding an amine-containing buffer such as Tris or glycine (B1666218) to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted Biotin-PEG9-COOH and byproducts by dialysis or size-exclusion chromatography.
Troubleshooting Guide
Problem 1: Biotin-PEG9-COOH is difficult to dissolve in aqueous buffer.
-
Possible Cause: The carboxylic acid group can be protonated at neutral or acidic pH, reducing its solubility in water.
-
Solution: For aqueous solutions, consider making the buffer slightly basic (pH 7.5-8.5) to deprotonate the carboxylic acid, which can improve solubility. Alternatively, prepare a concentrated stock solution in DMSO or DMF and then add it to your aqueous reaction mixture. Ensure that the final concentration of the organic solvent is compatible with your downstream application.
Problem 2: Low or no conjugation efficiency to my protein.
-
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Solution: Ensure that your EDC and NHS solutions are freshly prepared as EDC is moisture-sensitive and can lose activity. Perform the activation step in an amine-free buffer at the optimal pH range of 4.7-6.0.[6]
-
-
Possible Cause 2: Hydrolysis of the activated NHS-ester.
-
Solution: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Proceed with the conjugation step immediately after the activation step. The conjugation reaction itself should be performed at a pH of 7.2-8.0 for efficient reaction with primary amines.
-
-
Possible Cause 3: Presence of primary amines in the buffer.
-
Solution: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the activated Biotin-PEG9-COOH. Use amine-free buffers like PBS, MES, or HEPES for the conjugation reaction.
-
-
Possible Cause 4: Insufficiently accessible primary amines on the target molecule.
-
Solution: Ensure that your protein or other target molecule has available primary amines (lysine residues or the N-terminus) for conjugation. You may need to optimize the molar ratio of the biotin-PEG reagent to your target molecule.
-
Problem 3: Precipitation of the protein during the conjugation reaction.
-
Possible Cause: Over-biotinylation of the protein can alter its isoelectric point and lead to aggregation.
-
Solution: Reduce the molar excess of the Biotin-PEG9-COOH reagent used in the conjugation reaction. After the reaction, adding a buffer with a pH well above the isoelectric point of the modified protein (e.g., 1M Tris, pH 9.0) can sometimes help to redissolve the precipitate.[7]
Visual Guides
Caption: Workflow for Biotin-PEG9-COOH conjugation.
Caption: Troubleshooting poor aqueous solubility.
References
Steric hindrance issues with long PEG chain linkers
Welcome to the Technical Support Center for Bioconjugation and Drug Development. This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance issues that can arise when using long Polyethylene Glycol (PEG) chain linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of long PEG chain linkers?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of a molecule, in this case, a long and flexible PEG chain, obstructs or slows down a chemical reaction or molecular interaction.[1] In bioconjugation, a long PEG linker is often used to improve the solubility, stability, and pharmacokinetic profile of a molecule like an antibody-drug conjugate (ADC).[2][3] However, the PEG chain itself can create a "protective layer" or "shield" that physically blocks the active sites of a protein or the binding of a ligand to its receptor.[1][4][5] This can lead to reduced biological activity or binding affinity.[6][7]
Q2: What are the common signs that a long PEG linker is causing steric hindrance in my experiment?
A2: You may be encountering steric hindrance if you observe one or more of the following:
-
Reduced Binding Affinity: The binding strength (e.g., a higher K_D value) of your PEGylated molecule to its target is significantly weaker compared to the non-PEGylated version.[8][9]
-
Decreased In Vitro Potency: In cell-based assays, your PEGylated conjugate (e.g., an ADC) shows a higher IC50 value, indicating it is less potent than a conjugate with a shorter linker.[2][8]
-
Lower Enzymatic Activity: For PEGylated enzymes, the catalytic activity is substantially reduced because the PEG chain may be blocking the active site or preventing substrate access.[6]
-
Incomplete or Slow Conjugation Reactions: The PEG chain on your linker may physically block the reactive functional groups, leading to low yields or slow reaction kinetics during the conjugation step.[10]
Q3: When should I choose a long PEG chain over a shorter one?
A3: The choice of PEG linker length is a critical trade-off between improving pharmacokinetics and maintaining biological activity.[2]
-
Choose a longer PEG chain when:
-
Your payload or molecule is highly hydrophobic and prone to aggregation. Hydrophilic PEG linkers can significantly improve solubility.[11]
-
The primary goal is to extend the plasma half-life and reduce renal clearance of the conjugate.[11][12]
-
You need to minimize the immunogenicity of the conjugated molecule.[1][3]
-
-
Consider a shorter PEG chain when:
-
High in vitro potency and rapid binding to the target receptor are critical.[13]
-
The binding site on the target molecule is in a sterically constrained location.
-
You are working with multivalent nanoparticles where long, flexible linkers might cause ligand entanglement and reduce binding events.[14][15]
-
Troubleshooting Guide
Problem: My PEGylated antibody shows significantly reduced binding to its target antigen.
This is a classic sign of steric hindrance, where the PEG chain interferes with the antigen-binding site (Fab region) of the antibody.
Diagram: Mechanism of Steric Hindrance
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein PEGylation decreases observed target association rates via a dual blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of PEG9 and PEG12 Spacers for Biotinylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is paramount for achieving optimal results in a wide array of applications, from immunoassays to drug delivery systems. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents plays a crucial role in the performance of the resulting biotinylated molecule. This guide provides an in-depth comparison of two commonly used PEG spacer lengths, PEG9 and PEG12, to aid in the selection of the most appropriate linker for your specific research needs.
Performance Comparison: PEG9 vs. PEG12 Spacers
The choice between a PEG9 and a PEG12 spacer for biotinylation hinges on a trade-off between various physicochemical and biological properties. While both offer significant advantages over shorter, non-PEG spacers, the subtle differences in their lengths can have a considerable impact on experimental outcomes. Longer PEG spacers, such as PEG12, generally enhance the water solubility of the biotinylated molecule and provide greater flexibility, which can reduce steric hindrance and improve binding to streptavidin. However, the increased chain length may also influence immunogenicity and the overall hydrodynamic radius of the conjugate.
| Feature | Biotin-PEG9-NHS | Biotin-PEG12-NHS | Rationale for Comparison |
| Molecular Weight | ~717 g/mol | ~849 g/mol | The difference in molecular weight can affect the overall size of the resulting conjugate and may be a factor in applications such as drug delivery and in vivo imaging. |
| Spacer Arm Length | ~35.8 Å | ~46.4 Å | A longer spacer arm can more effectively overcome steric hindrance, allowing for better access of the biotin (B1667282) moiety to the binding pocket of streptavidin, especially when biotinylating bulky molecules or targeting binding sites in crowded environments. |
| Solubility | High | Higher | The hydrophilic nature of the PEG chain imparts water solubility. A longer PEG chain generally leads to a greater increase in the solubility of the biotinylated molecule, which can be advantageous for preventing aggregation of proteins and other biomolecules. |
| Steric Hindrance | Reduced | More Reduced | The longer and more flexible PEG12 spacer is more effective at minimizing steric hindrance compared to the PEG9 spacer. This is particularly important when the biotinylated molecule needs to interact with a binding partner in a sterically constrained environment. |
| Immunogenicity | Low | Potentially Lower | While PEG is generally considered to be of low immunogenicity, some studies suggest that longer PEG chains may be slightly less immunogenic. However, the immune response to PEG can be complex and depends on various factors, including the nature of the conjugated molecule and the route of administration.[1][2][3] |
| Binding Affinity (to Streptavidin) | Very High (Kd ~10⁻¹⁴ M) | Very High (Kd ~10⁻¹⁴ M) | The intrinsic binding affinity of biotin to streptavidin is exceptionally high and is not significantly altered by the length of the PEG spacer.[4] However, the apparent binding affinity in a specific assay could be influenced by the spacer's ability to overcome steric hindrance. |
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays are provided below.
Protocol 1: Protein Biotinylation using Biotin-PEG-NHS Ester
This protocol outlines the general procedure for labeling a protein with an amine-reactive Biotin-PEG-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG9-NHS or Biotin-PEG12-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Prepare Biotin-PEG-NHS Stock Solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[5][6][7][8]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Add the appropriate volume of HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀) against a buffer blank. This is the initial absorbance.
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for a few minutes.
-
Final Measurement: Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
Protocol 3: Analysis of Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR can be used to determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of the biotinylated molecule to streptavidin.[9][10][11][12]
Materials:
-
SPR instrument with a streptavidin-coated sensor chip
-
Biotinylated protein with PEG9 or PEG12 spacer
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
System Equilibration: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization: Inject the biotinylated protein over the streptavidin-coated sensor chip surface at a low flow rate to allow for capture.
-
Analyte Injection: Inject a series of concentrations of the analyte (the molecule that will bind to the biotinylated protein) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in response units (RU) during the association and dissociation phases in real-time.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
Visualizing the Workflow and Concepts
To better illustrate the processes and interactions discussed, the following diagrams have been generated using the DOT language.
References
- 1. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. anaspec.com [anaspec.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 9. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosensingusa.com [biosensingusa.com]
- 11. biosensingusa.com [biosensingusa.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG9-CH2CH2COOH Labeled Peptides
For researchers, scientists, and drug development professionals leveraging mass spectrometry to study protein interactions and signaling pathways, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides an objective comparison of Biotin-PEG9-CH2CH2COOH with other common amine-reactive biotinylation reagents, supported by experimental data and detailed protocols. We will delve into the key performance aspects of these reagents, including labeling efficiency, impact on peptide physicochemical properties, and their performance in mass spectrometry analysis.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent for mass spectrometry-based proteomics is a trade-off between factors like solubility, steric hindrance, cleavability, and the potential for non-specific binding. Here, we compare this compound with two widely used alternatives: NHS-Biotin and NHS-SS-Biotin.
Table 1: Comparison of Key Performance Characteristics of Biotinylation Reagents
| Feature | This compound | NHS-Biotin | NHS-SS-Biotin |
| Structure | Biotin (B1667282) with a 9-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid | Biotin with a short hydrocarbon spacer and an NHS ester | Biotin with a disulfide-containing spacer and an NHS ester |
| Spacer Arm Length | Long and flexible | Short | Medium, cleavable |
| Solubility | High in aqueous buffers | Low in aqueous buffers | Moderate in aqueous buffers |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (with reducing agents) |
| Steric Hindrance | Reduced due to long, flexible PEG spacer | Can be a factor in crowded protein environments | Moderate |
| Impact on Peptide Hydrophobicity | Moderate increase | Significant increase[1] | Significant increase, but cleavable tag removes this effect post-enrichment |
| Ionization Efficiency in MS | PEG linker may aid in ionization | Can suppress ionization of some peptides | Cleavage of the tag prior to MS can improve ionization |
| Reported Labeling Efficiency | High | Variable, can be high under optimal conditions | On average, 88% of peptides were reported as biotinylated in one study[2] |
Experimental Data Insights
Direct quantitative comparisons of this compound with other reagents in a single study are limited in the available literature. However, we can infer its performance based on the known properties of its components and data from studies on similar molecules.
Impact on Chromatography and Mass Spectrometry
Biotinylation invariably increases the hydrophobicity of a peptide, leading to longer retention times in reversed-phase liquid chromatography (RPLC).[1] The long, hydrophilic PEG9 linker in this compound is expected to modulate this effect, potentially leading to more predictable chromatographic behavior compared to the more hydrophobic NHS-Biotin.
In the mass spectrometer, the presence of a biotin tag can influence peptide fragmentation. Studies have identified characteristic "signature" fragment ions for biotinylated peptides, which can be used for their confident identification in complex mixtures. For instance, fragment ions at m/z 310.158 have been shown to be highly specific for lysine (B10760008) biotinylation.
Table 2: Quantitative Data on Biotinylated Peptide Detection
| Parameter | NHS-Biotin | NHS-SS-Biotin | Reference |
| Peptide Biotinylation Efficiency | 76% | 88% | [2] |
| Total Peptide Identifications | Similar to NHS-SS-Biotin | Similar to NHS-Biotin | [2] |
| Effect on Peptide Charge State | Reduction in charge state observed | Reduction in charge state observed | [1] |
Experimental Protocols
Protocol 1: Peptide Labeling with this compound for Mass Spectrometry
This protocol outlines a general procedure for labeling peptides with this compound. Optimization may be required depending on the specific peptide and experimental goals.
Materials:
-
Peptide sample
-
This compound
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5
-
C18 desalting column
Procedure:
-
Activate this compound: Dissolve this compound, NHS, and EDC in the reaction buffer at a molar ratio of 1:1.2:1.2. Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
Peptide Labeling: Add the activated this compound solution to the peptide sample (dissolved in a compatible buffer, e.g., PBS, pH 7.4) at a 10- to 20-fold molar excess of the labeling reagent.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.
-
Desalting: Remove excess reagent and byproducts by desalting the labeled peptide sample using a C18 column.
-
Sample Preparation for MS: Dry the desalted, labeled peptide sample and reconstitute in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Affinity Purification
Materials:
-
Biotinylated peptide sample
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer: 0.1% Trifluoroacetic acid (TFA) in 50% acetonitrile
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with the binding/wash buffer.
-
Binding: Add the biotinylated peptide sample to the washed beads and incubate for 1 hour at room temperature with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. Wash the beads three times with the binding/wash buffer to remove non-specifically bound peptides.
-
Elution: Add the elution buffer to the beads and incubate for 5-10 minutes at room temperature with vortexing. Pellet the beads and collect the supernatant containing the enriched biotinylated peptides. Repeat the elution step for complete recovery.
-
Sample Preparation for MS: Dry the eluted sample and reconstitute in a buffer suitable for mass spectrometry analysis.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the analysis of biotinylated peptides.
Caption: Simplified EGFR signaling pathway, a common target for studies using biotinylated probes.
Caption: Logical comparison of biotinylation reagents for mass spectrometry.
Conclusion
The choice of biotinylation reagent for mass spectrometry analysis is a critical decision that can significantly impact the outcome of an experiment. This compound offers several potential advantages, including high water solubility and a long, flexible spacer arm that can minimize steric hindrance, potentially leading to more efficient labeling of target proteins. While direct comparative data is still emerging, the properties of the PEG linker suggest it may offer more predictable chromatographic behavior and improved ionization efficiency compared to traditional hydrophobic biotinylation reagents. For applications where cleavage of the biotin tag is desirable to facilitate elution or improve mass spectrometric analysis, NHS-SS-Biotin remains a strong alternative. Ultimately, the optimal choice of reagent will depend on the specific experimental context, including the nature of the protein or peptide of interest, the complexity of the sample, and the specific goals of the mass spectrometry analysis.
References
Comparing Biotin-PEG9-CH2CH2COOH to cleavable biotin linkers
A Comprehensive Comparison: Biotin-PEG9-CH2CH2COOH vs. Cleavable Biotin (B1667282) Linkers
In the realm of life sciences and drug development, the precise labeling and isolation of biomolecules are paramount for unraveling complex biological processes and for the creation of targeted therapeutics. The biotin-streptavidin interaction, renowned for its high affinity and specificity, is a cornerstone of many affinity-based applications. The choice of the linker connecting biotin to the molecule of interest, however, can significantly impact experimental outcomes. This guide provides an objective comparison between the non-cleavable this compound linker and various cleavable biotin linkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Introduction to Biotin Linkers
This compound: The Non-Cleavable Workhorse
This compound is a long-chain, non-cleavable biotinylation reagent. The polyethylene (B3416737) glycol (PEG) spacer arm enhances solubility and reduces steric hindrance, making the biotin moiety readily accessible to streptavidin. Its robust, stable nature ensures that the biotin tag remains attached to the target molecule throughout the experimental workflow. This characteristic is particularly advantageous in applications where a permanent tag is desired, such as in the development of PROTACs (Proteolysis Targeting Chimeras), where the linker serves to bring a target protein and an E3 ligase into proximity for targeted protein degradation.
Cleavable Biotin Linkers: Enabling Mild Elution
In contrast, cleavable biotin linkers incorporate a labile bond that can be selectively broken under specific chemical or physical conditions. This feature allows for the gentle release of the captured biomolecule from the streptavidin matrix, leaving the biotin tag behind. This is a significant advantage in applications where harsh elution conditions, such as high concentrations of denaturants or extreme pH, could compromise the integrity and function of the isolated molecule or interfere with downstream analyses like mass spectrometry.
Several classes of cleavable linkers exist, each with a distinct cleavage mechanism:
-
Acid-Cleavable Linkers: These linkers, such as those based on a dialkoxydiphenylsilane (DADPS) moiety, are stable at neutral pH but are readily cleaved under mild acidic conditions (e.g., formic acid).
-
Photocleavable Linkers: These linkers incorporate a photolabile group that breaks upon exposure to UV light at a specific wavelength.
-
Disulfide-Based Linkers: Containing a disulfide bond, these linkers are cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Enzyme-Cleavable Linkers: These linkers are designed with a specific peptide sequence that can be recognized and cleaved by a particular protease.
Performance Comparison: Chemoproteomics
The advantages of cleavable linkers are particularly evident in chemoproteomics, where the goal is to identify and quantify proteins that interact with a small molecule probe. A study comparing an acid-cleavable biotin-alkyne linker (DADPS) with a non-cleavable biotin-PEG-alkyne linker for the enrichment and identification of newly synthesized proteins demonstrated the superior performance of the cleavable linker.
| Metric | Cleavable Linker (DADPS) | Non-Cleavable Linker (Biotin-PEG-alkyne) |
| Identified Proteins | >50% more proteins identified | Baseline |
| Quantified Proteins | >50% more proteins quantified | Baseline |
| Elution Condition | Mild (e.g., 10% formic acid) | Harsh (on-bead digestion or denaturants) |
| Background Reduction | Significant reduction in non-specifically bound proteins | Higher background from co-eluting proteins |
This significant increase in protein identification and quantification with the cleavable linker is attributed to the milder elution conditions, which reduce the co-purification of non-specifically bound proteins and endogenous biotinylated proteins that are often released under the harsh conditions required to disrupt the biotin-streptavidin interaction when using a non-cleavable linker.
Experimental Protocols
Affinity Purification of Biotinylated Proteins using a Non-Cleavable Linker (e.g., this compound)
This protocol is suitable for applications where the captured protein complex will be analyzed by methods compatible with harsh elution, such as SDS-PAGE and Western blotting.
Materials:
-
Cell lysate containing the biotinylated protein of interest
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and wash them twice with Binding/Wash Buffer.
-
Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to denature the proteins and disrupt the biotin-streptavidin interaction.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and Western blotting.
Chemoproteomics Workflow using a Cleavable Biotin Linker (e.g., DADPS)
This protocol is optimized for the identification of protein targets using mass spectrometry.
Materials:
-
Cell lysate treated with an alkyne-derivatized probe
-
Acid-cleavable biotin-azide linker (e.g., DADPS-azide)
-
Click chemistry reagents (copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
Streptavidin-conjugated beads
-
Wash Buffers (e.g., PBS, high salt buffer, urea (B33335) buffer)
-
Trypsin for on-bead digestion
-
Cleavage/Elution Buffer (e.g., 10% formic acid)
Procedure:
-
Click Chemistry: To the cell lysate, add the cleavable biotin-azide linker and the click chemistry reagents. Incubate to conjugate the biotin linker to the alkyne-probe-labeled proteins.
-
Affinity Purification: Perform affinity purification using streptavidin beads as described in the previous protocol (Steps 1-3), using a series of stringent washes to minimize background.
-
On-Bead Digestion: After washing, resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
Peptide Elution via Cleavage: Pellet the beads and discard the supernatant. Add the Cleavage/Elution Buffer to the beads and incubate to cleave the linker and release the peptides.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the cleaved peptides and desalt using a C18 StageTip before analysis by LC-MS/MS.
Visualizing the Workflows
Logical Relationships in Linker Selection
Conclusion
The choice between this compound and a cleavable biotin linker is dictated by the specific requirements of the application. For applications that demand a stable, permanent biotin tag and are compatible with harsh elution conditions, such as in the synthesis of PROTACs or for standard immunoprecipitation followed by Western blotting, the non-cleavable this compound is an excellent choice. Its long PEG spacer provides good solubility and accessibility.
However, for applications where the recovery of functional proteins or peptides is critical, and for sensitive downstream analyses like mass spectrometry, cleavable linkers offer a distinct advantage. The ability to elute captured molecules under mild conditions significantly reduces background and improves the quality of the results, as demonstrated in chemoproteomics studies. Researchers should carefully consider their experimental goals, the nature of their target molecule, and their downstream analysis methods to make an informed decision on the most suitable biotin linker for their needs.
Navigating the Biotinylation Landscape: A Comparative Guide to Alternatives for Biotin-PEG9-CH2CH2COOH
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules—a process known as biotinylation—is a cornerstone technique for a myriad of applications, from affinity purification to sophisticated cellular imaging. Biotin-PEG9-CH2CH2COOH has become a widely utilized reagent due to its long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and minimizes steric hindrance, and its terminal carboxylic acid for versatile conjugation. However, the specific demands of an experiment often necessitate alternatives with distinct properties. This guide provides an objective comparison of various alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.
Understanding the Core Components: A Guide to Selecting Your Biotinylation Reagent
The functionality of a biotinylation reagent is determined by three key components: the biotin group, the spacer arm, and the reactive group. Each of these can be modified to suit specific applications.
1. The Biotin Moiety: Beyond the Standard
While biotin itself is the most common choice due to its exceptionally strong interaction with streptavidin (Kd ≈ 10⁻¹⁵ M), alternatives with weaker binding affinities can be advantageous for applications requiring reversible binding.[1][2]
-
Desthiobiotin: This sulfur-free analog of biotin binds to streptavidin with high specificity but a lower affinity (Kd ≈ 10⁻¹¹ M), allowing for gentle elution with excess biotin under physiological conditions.[1] This is particularly useful for the purification of sensitive protein complexes.[1][2]
-
Iminobiotin: This analog's binding to avidin (B1170675) is pH-dependent, binding strongly at pH 9.5 and eluting at a mildly acidic pH of 4.0, providing another method for gentle elution.[3]
2. The Spacer Arm: More Than Just Length
The spacer arm connects the biotin moiety to the reactive group and plays a crucial role in the accessibility of the biotin for binding to streptavidin. The nine-unit PEG spacer of this compound provides a long, flexible, and hydrophilic linker. However, variations in length and composition can be beneficial.
-
Varying PEG Lengths: Biotin-PEGn-COOH reagents are commercially available with a wide range of PEG unit numbers (n=2 to 24).[4][5][6][7] Longer spacers can further reduce steric hindrance and improve the efficiency of streptavidin binding, especially when biotin is buried within a protein structure.[8][9]
-
Non-PEG Spacers: Hydrophobic alkyl chains, such as the 6-carbon spacer in LC-Biotin (Long-Chain Biotin), offer a more rigid alternative to the flexible PEG chain.[10][11]
3. The Reactive Group: Tailoring the Conjugation Chemistry
The terminal carboxylic acid of this compound allows for its conjugation to primary amines via the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[12][13] However, a diverse array of reactive groups are available to target other functional groups on biomolecules.[14]
-
N-hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines (lysine residues and N-termini of proteins) and form stable amide bonds, simplifying the conjugation process by eliminating the need for EDC.[15][16]
-
Maleimides: These groups specifically react with free sulfhydryl groups (cysteine residues) to form stable thioether bonds.[8]
-
Hydrazides and Alkoxyamines: These react with carbonyl groups (aldehydes and ketones), which can be introduced into glycoproteins by periodate (B1199274) oxidation of their sugar moieties.[8][17]
-
Azides and Alkynes: These groups are employed in "click chemistry," a highly specific and efficient bioorthogonal ligation reaction.[18][19]
-
Tetrazine and trans-Cyclooctene (TCO): These are used in the inverse-electron-demand Diels-Alder reaction, another powerful bioorthogonal conjugation method.[20]
4. Cleavable Linkers: Enabling Release and Analysis
For applications such as affinity purification and mass spectrometry-based proteomics, it is often desirable to release the captured biomolecule from the streptavidin support. Cleavable biotinylation reagents incorporate a labile bond within the spacer arm.[14]
-
Disulfide Bonds: These are readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[12][21]
-
Acid-Labile Linkers: These linkers, such as those containing a dialkoxydiphenylsilane (DADPS) moiety, can be cleaved under mildly acidic conditions.[19][22]
-
Photocleavable Linkers: These contain a nitrobenzyl group that is cleaved upon exposure to UV light.[7][23]
Comparative Performance Data
The choice of biotinylation reagent can significantly impact experimental outcomes. Below are summaries of studies comparing the performance of different biotinylation strategies.
Table 1: Comparison of Cleavable vs. Non-Cleavable Biotin-Alkyne Reagents in a Proteomics Workflow
| Feature | Acid-Cleavable Biotin-Alkyne (DADPS) | Non-Cleavable Biotin-Alkyne | Reference |
| Proteins Identified & Quantified | Significantly higher number of identified and quantified newly synthesized proteins. | Lower number of identified and quantified proteins. | [22] |
| Enrichment Efficiency | Superior performance in enriching for biotinylated peptides. | Lower enrichment efficiency compared to the cleavable counterpart. | [22] |
Table 2: Influence of Spacer Arm Length on a Biotin Assay
| Biotinylation Reagent (Spacer Arm Length) | Assay Performance | Reference |
| NHS-LC-LC-Biotin (30.5 Å) | Good dose-response curve | [8] |
| Sulfo-NHS-LC-Biotin (22.4 Å) | Moderate dose-response curve | [8] |
| NHS-Biotin (13.5 Å) | Poor dose-response curve | [8] |
| PFP-Biotin (9.6 Å) | Very poor dose-response curve | [8] |
This study suggests that longer spacer arms reduce steric hindrance from the enzyme-labeled streptavidin, leading to improved assay performance.[8]
Table 3: Comparison of Biotin-NHS and Biotin-SS-NHS for Peptide Biotinylation (LC-MS/MS Analysis)
| Feature | Biotin-SS-NHS (Cleavable) | Biotin-NHS (Non-Cleavable) | Reference |
| Percentage of Biotinylated Peptides | ~88% | ~76% | [24] |
| Total Peptide Identifications | Similar to Biotin-NHS | Similar to Biotin-SS-NHS | [24] |
This study indicates that the longer, cleavable spacer arm of Biotin-SS-NHS may lead to a slightly higher biotinylation efficiency of peptides.[24]
Experimental Protocols
Below are detailed protocols for common biotinylation reactions.
Protocol 1: Biotinylation of Proteins via Primary Amines using an NHS Ester
This protocol is suitable for reagents like NHS-PEGn-Biotin.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Equilibrate the NHS-PEGn-Biotin vial to room temperature before opening.
-
Prepare a 10 mM stock solution of the biotinylation reagent in anhydrous DMF or DMSO immediately before use.
-
Add a 10-20 fold molar excess of the biotin reagent stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[15]
Protocol 2: Biotinylation of Proteins via Carboxyl Groups using EDC and a Biotin-Amine
This protocol is an alternative to using this compound and is suitable for reagents like Biotin-PEGn-Amine.
Materials:
-
Protein solution (1-5 mg/mL in a carboxyl- and amine-free buffer, e.g., MES buffer, pH 4.7-6.0)
-
Biotin-PEGn-Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the protein in the reaction buffer.
-
Add Biotin-PEGn-Amine to the protein solution to a final concentration of 1-5 mM.
-
If using, add Sulfo-NHS to a final concentration of 5 mM.
-
Initiate the reaction by adding freshly prepared EDC to a final concentration of 10 mM.
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction by adding a quenching buffer or by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Remove excess reagents and byproducts by desalting or dialysis.
-
Determine the degree of biotinylation.
Protocol 3: Cell Surface Biotinylation
This protocol is for labeling proteins on the surface of living cells using a membrane-impermeable biotinylation reagent like Sulfo-NHS-LC-Biotin.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (phosphate-buffered saline), pH 8.0
-
Sulfo-NHS-LC-Biotin
-
Ice-cold quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer
Procedure:
-
Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture medium.
-
Prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in ice-cold PBS, pH 8.0, immediately before use.
-
Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of approximately 1-5 x 10⁷ cells/mL.
-
Add the biotinylation reagent to the cell suspension to a final concentration of 0.5-1 mM.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Quench the reaction by adding the ice-cold quenching buffer and incubating for 15 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
The biotinylated cells are now ready for lysis and subsequent analysis (e.g., immunoprecipitation).
Visualizing the Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. interchim.fr [interchim.fr]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. howarthgroup.org [howarthgroup.org]
- 6. Biotinylation Reagent Selection Tool | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. The binding of biotin analogues by streptavidin: a Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: Site-Specific vs. Random Biotinylation Methods
For researchers, scientists, and drug development professionals seeking to leverage the power of biotinylation for protein labeling, detection, and purification, the choice between a site-specific or random approach is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.
Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in biotechnology due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin.[1][2][3] This robust interaction is exploited in a myriad of applications, including immunoassays, affinity purification, and cellular imaging.[4][5] However, the method of biotin attachment can dramatically influence the functionality and homogeneity of the resulting biotinylated protein.
Executive Summary: Key Differences at a Glance
| Feature | Site-Specific Biotinylation (Enzymatic) | Random Biotinylation (Chemical) |
| Principle | Enzymatic addition of biotin to a specific recognition sequence (e.g., AviTag) by a biotin ligase (e.g., BirA).[1][3][6] | Chemical conjugation of biotin to reactive amino acid side chains, primarily primary amines (lysines and N-terminus).[1][2][4] |
| Specificity | High; biotin is attached to a single, predetermined site.[3][6] | Low; biotin is attached to multiple, randomly distributed sites.[1][3] |
| Homogeneity | Homogeneous product with a consistent 1:1 biotin-to-protein ratio.[3][6] | Heterogeneous mixture of proteins with varying numbers and locations of biotin attachment.[3][7] |
| Impact on Protein Function | Minimal, as the modification is directed away from functionally important regions.[3] | Potential for significant impact if biotinylation occurs at or near active sites, binding interfaces, or critical structural domains.[2][8] |
| Complexity | More complex, requiring genetic engineering to introduce the recognition tag.[6] | Simpler and more direct chemical reaction.[4][7] |
| Yield | High, with reports of 50-80% efficiency in vivo and potentially higher in vitro.[9] | Variable, dependent on reaction conditions and the number of accessible reactive groups. |
| Applications | Ideal for applications requiring precise control and preservation of protein function, such as structural biology, quantitative assays, and targeted therapies.[4] | Suitable for general applications like Western blotting, immunoprecipitation, and affinity purification where precise control is less critical.[4] |
Performance Comparison: A Data-Driven Analysis
The choice between site-specific and random biotinylation often hinges on the specific requirements of the downstream application. The following tables summarize quantitative data from studies comparing the performance of these two methods.
Table 1: Comparison of Antibody-Antigen Binding Capacity
| Biotinylation Method | Antibody | Antigen | Enhancement in Antigen Binding Capacity (Site-Specific vs. Random) | Reference |
| Site-Specific (mTG-mediated) | Anti-HRP Antibody | Horseradish Peroxidase (HRP) | 3-fold | [10] |
| Site-Specific (Hinge-region sulfhydryls) | F(ab')2 fragment | - | 20-fold higher recognition capacity | [11] |
These studies highlight a significant advantage of site-specific biotinylation in preserving the antigen-binding capacity of antibodies. By directing biotin to a location away from the antigen-binding site, the antibody's ability to recognize and bind its target is maintained at a higher level compared to random biotinylation, which can obstruct these critical regions.[10][11]
Visualizing the Workflows
To better understand the practical differences between these two approaches, the following diagrams illustrate the experimental workflows for site-specific and random biotinylation.
Detailed Experimental Protocols
The following are generalized protocols for performing site-specific and random biotinylation.
Protocol 1: Site-Specific Biotinylation using BirA and AviTag
This protocol describes the in vitro biotinylation of a purified protein containing an AviTag sequence.
Materials:
-
Purified AviTag-fused protein
-
GST-BirA (Glutathione-S-transferase fused to Biotin ligase)
-
100 mM ATP solution
-
50 mM D-Biotin solution in DMSO
-
1 M Magnesium Chloride (MgCl₂) solution
-
100 mM Dithiothreitol (DTT) solution
-
Reaction Buffer (e.g., 50 mM Bicine, pH 8.3)
-
Method for removal of free biotin (e.g., size-exclusion chromatography)
-
Method for quantifying biotinylation (e.g., SDS-PAGE with streptavidin gel-shift)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:
-
Purified AviTag-fused protein (to a final concentration of ~10-50 µM)
-
10x Reaction Buffer
-
100 mM ATP (to a final concentration of 10 mM)
-
1 M MgCl₂ (to a final concentration of 10 mM)
-
50 mM D-Biotin (to a final concentration of 50 µM)
-
GST-BirA (at a 1:40 molar ratio to the target protein)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Removal of Free Biotin: Remove unreacted biotin using a desalting column or dialysis.
-
Quantification of Biotinylation: Assess the extent of biotinylation using a streptavidin gel-shift assay on SDS-PAGE.[6]
Protocol 2: Random Biotinylation using NHS-Ester Biotin
This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester of biotin, which targets primary amines.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Method for removal of excess biotin (e.g., dialysis or gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[12]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin in DMF or DMSO to a concentration of 10 mM.[13][14]
-
Biotinylation Reaction: Add a calculated amount of the biotin reagent solution to the protein solution. A common starting point is a 20-fold molar excess of biotin to protein.[14]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14]
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[15]
-
Removal of Excess Biotin: Remove unreacted biotin by dialysis against PBS or by using a desalting column.[12][13]
Conclusion: Making the Right Choice
The decision between site-specific and random biotinylation is ultimately dictated by the specific demands of the experiment.
Choose Site-Specific Biotinylation when:
-
Preservation of protein function is paramount.
-
A homogenous, uniformly labeled protein population is required for quantitative and reproducible results.
-
The application involves sensitive binding interactions or structural analysis.
Choose Random Biotinylation when:
-
A quick and straightforward labeling method is needed.
-
The application is less sensitive to the precise location and number of biotin molecules (e.g., for simple detection in Western blots).
-
Genetic modification of the target protein is not feasible.
By carefully considering the trade-offs in specificity, homogeneity, and potential impact on protein function, researchers can select the optimal biotinylation strategy to achieve reliable and meaningful results in their drug discovery and development endeavors.
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Site-specific biotinylation of purified proteins using BirA. — Immunology [immunology.ox.ac.uk]
- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aboligo.com [aboligo.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Mucin biotinylation - NHS-biotin reagent [protocols.io]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Amide Bonds in Biotin-PEG9-COOH Conjugates
For researchers and professionals in drug development, the stability of the linkage between a payload and its carrier is of paramount importance. The amide bond, formed during the conjugation of molecules like Biotin-PEG9-COOH to proteins and other biomolecules, is a popular choice due to its inherent stability. This guide provides an objective evaluation of the stability of this amide bond, supported by experimental data and protocols, and compares it with alternative chemistries.
The Inherent Stability of the Amide Bond
The amide bond is a cornerstone of peptide and protein chemistry, renowned for its significant stability under a wide range of conditions.[1][2] This stability is largely attributed to its resonance structure, which imparts a partial double-bond character to the carbon-nitrogen (C-N) bond.[1][3] This resonance delocalizes electrons over the oxygen, carbon, and nitrogen atoms, resulting in a planar and rigid bond that is less susceptible to hydrolysis compared to, for instance, an ester bond.[3]
In the context of Biotin-PEG9-COOH, the terminal carboxylic acid is activated to react with primary amines on a target biomolecule, forming a stable amide linkage.[4][5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[6]
Resonance structures of an amide bond, illustrating its partial double-bond character.
Comparative Stability Analysis
The stability of a conjugate is not absolute and can be influenced by environmental factors such as pH and the presence of enzymes. While the amide bond is robust, its susceptibility to cleavage under different conditions is a critical parameter in drug development.
| Linkage Type | General Stability | Susceptibility to Hydrolysis (pH) | Enzymatic Cleavage |
| Amide | High | Very stable at neutral pH (pH 5-9) with a half-life of many years.[1] Hydrolysis is accelerated at extremes of pH (<5 or >9), though still slow compared to other linkages.[7][8] | Generally stable, but can be cleaved by specific proteases (e.g., Cathepsin B in lysosomes), a property often exploited for targeted drug release.[9][10] |
| Ester | Moderate | Significantly less stable than amides. Readily hydrolyzed under both acidic and basic conditions. | Can be cleaved by esterases, which are abundant in plasma and various tissues. |
| Thioether | Very High | Highly stable across a broad pH range. Resistant to chemical hydrolysis. | Generally resistant to enzymatic cleavage, making it suitable for applications requiring long-term stability. |
| Disulfide | Low (in reducing environments) | Stable at physiological pH but readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (abundant intracellularly).[11] | Not typically cleaved by hydrolytic enzymes, but stability is redox-dependent. |
Experimental Protocols for Stability Evaluation
To quantitatively assess the stability of the amide bond in a Biotin-PEG9-COOH conjugate, a series of standardized assays can be performed.
Protocol 1: pH Stability Assay
This protocol evaluates the chemical stability of the conjugate across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2.0, 5.0) to neutral (pH 7.4) and basic (e.g., pH 9.0, 12.0).
-
Incubation: Dissolve the Biotin-PEG9-conjugate in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Quenching & Analysis: Neutralize the pH of the aliquots if necessary and store them at -80°C until analysis.
-
Quantification: Analyze the samples using Size-Exclusion Chromatography (SEC-HPLC) to monitor the degradation of the parent conjugate.[10] Alternatively, use LC-MS to quantify the intact conjugate and any cleavage products.
Workflow for conjugating Biotin-PEG9-COOH to a target molecule.
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the conjugate in a biologically relevant matrix.
Methodology:
-
Plasma Collection: Obtain fresh plasma (e.g., human, mouse) containing an anticoagulant.
-
Incubation: Pre-warm the plasma to 37°C. Spike the Biotin-PEG9-conjugate into the plasma to a final concentration (e.g., 100 µg/mL).[10]
-
Time Points: Incubate the samples at 37°C with gentle agitation. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots.
-
Sample Processing: Immediately process the aliquots to precipitate plasma proteins (e.g., by adding cold acetonitrile). Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant, which contains the conjugate and any small-molecule cleavage products, by LC-MS/MS to quantify the remaining intact conjugate.[10]
Protocol 3: Enzymatic Stability Assay (Cathepsin B)
This protocol is designed to evaluate the susceptibility of the amide linker to cleavage by a specific lysosomal protease.[10]
Methodology:
-
Reaction Setup:
-
Prepare a solution of the conjugate in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT).[10]
-
Activate recombinant human Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding the activated enzyme to the conjugate solution (a typical enzyme-to-substrate ratio is 1:100 w/w).[10]
-
-
Incubation: Incubate the reaction mixture at 37°C.[10]
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.[10]
-
Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).[10]
-
-
LC-MS/MS Analysis:
-
Centrifuge the quenched samples to remove precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released biotin-PEG9 moiety or other cleavage products.[10]
-
-
Data Analysis: Plot the concentration of the released product against time to determine the rate of cleavage.[10]
Workflow for assessing the enzymatic stability of an amide-linked conjugate.
Conclusion
The amide bond formed from Biotin-PEG9-COOH conjugation provides a highly stable linkage suitable for a wide array of research and therapeutic applications. Its resistance to hydrolysis under physiological pH and predictable cleavage by specific enzymes offer a reliable and versatile platform for bioconjugation. By employing the standardized stability assays detailed in this guide, researchers can confidently quantify the stability of their specific conjugates, ensuring the integrity and desired pharmacokinetic profile of their molecules. The data consistently show that while no covalent bond is entirely impervious, the amide linkage offers a superior stability profile compared to many alternatives, justifying its widespread use in the field.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. (+)-Biotin-PEG9-CH2CH2COOH | Benchchem [benchchem.com]
- 6. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. uregina.ca [uregina.ca]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Role of Biotin-PEG9-CH2CH2COOH in Pull-Down Assays: A Comparative Guide
In the realm of proteomics and drug discovery, pull-down assays are a cornerstone technique for identifying and characterizing protein-protein interactions and drug-target engagement. The choice of biotinylation reagent is critical to the success of these assays, directly impacting binding efficiency, specificity, and the level of non-specific background. This guide provides a comprehensive comparison of Biotin-PEG9-CH2CH2COOH, a popular biotinylation reagent, with other alternatives, supported by experimental principles and data.
Understanding Biotinylation in Pull-Down Assays
Pull-down assays are a form of affinity purification where a "bait" molecule (e.g., a small molecule drug) is immobilized on a solid support (typically streptavidin-coated beads) via a high-affinity tag, most commonly biotin (B1667282). This "baited" support is then incubated with a complex protein mixture, such as a cell lysate. Proteins that interact with the bait are "pulled down" and subsequently identified, often by mass spectrometry.
The linker connecting the biotin tag to the bait molecule plays a crucial role. An ideal linker should be long enough to overcome steric hindrance, allowing the biotin to bind effectively to streptavidin while presenting the bait molecule for interaction with its target proteins. Furthermore, the linker's chemical properties can significantly influence the assay's performance, particularly in minimizing non-specific protein binding.
This compound: A Profile
This compound is a heterobifunctional biotinylation reagent featuring a biotin moiety, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group.
-
Biotin: Provides the high-affinity handle for binding to streptavidin (K_d ≈ 10⁻¹⁵ M), forming a very stable complex.[1]
-
PEG9 Spacer: The nine repeating units of ethylene (B1197577) glycol create a long, flexible, and hydrophilic spacer arm. This is a key feature that distinguishes it from traditional biotinylation reagents.
-
Carboxylic Acid (-COOH): This terminal group allows for the covalent attachment of the biotin-PEG linker to a primary amine on the bait molecule through amide bond formation, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Performance in Pull-Down Assays: A Comparative Analysis
The inclusion of the PEG9 spacer in this compound offers several advantages over non-PEGylated or shorter-chain biotinylation reagents.
Reduced Non-Specific Binding
A major challenge in pull-down assays is the non-specific adsorption of proteins to the beads and linker, leading to a high background and false-positive identifications. The hydrophilic nature of the PEG chain creates a hydration shell that has been shown to effectively reduce non-specific protein binding to surfaces.[2][3][4] This results in a cleaner pull-down with a higher signal-to-noise ratio, which is critical for identifying true interaction partners, especially for low-abundance proteins.
Overcoming Steric Hindrance
The length and flexibility of the PEG9 spacer arm are crucial for mitigating steric hindrance. The spacer extends the biotin tag away from the bait molecule and the solid support, allowing for more efficient binding to the deep biotin-binding pocket of streptavidin.[5] Similarly, it presents the bait molecule in a more accessible manner for interaction with its target proteins, which might otherwise be sterically hindered by proximity to the large streptavidin-bead complex. Studies have shown that increasing the spacer arm length can lead to improved dose-response curves in biotin-streptavidin binding assays.[5]
Enhanced Solubility
PEGylation can improve the solubility of the biotinylated bait molecule, which is particularly beneficial when working with hydrophobic small molecules.[6] Improved solubility can prevent aggregation and ensure that the bait is presented in a monomeric and active form for target interaction.
Quantitative Comparison of Biotinylation Reagents
| Feature | Biotin-COOH (No Spacer) | Biotin-LC-NHS (Long Chain) | Biotin-PEG9-COOH |
| Spacer Arm Length | Very Short | ~22.4 Å | ~38.6 Å |
| Hydrophilicity | Low | Moderate | High |
| Expected Binding Efficiency | Lower (potential steric hindrance) | Moderate | Higher |
| Expected Non-Specific Binding | Higher | Moderate | Lower |
| Solubility of Conjugate | Dependent on bait molecule | Dependent on bait molecule | Generally Improved |
LC: Long Chain, typically a caproyl group.
Experimental Protocols
A typical workflow for a small molecule pull-down assay using this compound involves two main stages: conjugation of the biotin linker to the small molecule bait and the pull-down assay itself.
Protocol 1: Conjugation of this compound to a Small Molecule with a Primary Amine
This protocol utilizes EDC/NHS chemistry to form a stable amide bond.
Materials:
-
This compound
-
Small molecule with a primary amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation to the Small Molecule:
-
Dissolve the amine-containing small molecule in the reaction buffer.
-
Add the activated Biotin-PEG9-NHS ester solution to the small molecule solution. A molar ratio of 10-20 fold excess of the biotin reagent to the small molecule is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Remove excess, unreacted biotinylation reagent by dialysis against the reaction buffer or by using size-exclusion chromatography.
-
-
Verification:
-
Confirm successful conjugation using techniques such as mass spectrometry or HPLC.
-
Protocol 2: Small Molecule Pull-Down Assay
Materials:
-
Biotinylated small molecule (bait)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate containing prey proteins
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a solution with high biotin concentration for competitive elution)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads with wash buffer to remove any preservatives.
-
-
Immobilization of Bait:
-
Incubate the washed beads with the biotinylated small molecule for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
-
Wash the beads several times with wash buffer to remove any unbound bait.
-
-
Protein Pull-Down:
-
Incubate the beads with the immobilized bait with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. For identification by mass spectrometry, elution is often performed by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive identification of interacting partners, the eluate is subjected to in-gel or in-solution digestion followed by mass spectrometry analysis.
-
Visualizing the Workflow
References
- 1. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
Navigating the Nuances of Biotinylation: A Comparative Guide to Minimizing Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise and specific labeling of molecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for detection, purification, and immobilization. However, the very strength of the biotin-streptavidin interaction can also be a source of significant cross-reactivity and interference, leading to unreliable results. This guide provides an objective comparison of common biotinylation strategies, offering supporting data and detailed experimental protocols to help you select the optimal approach for your research needs and mitigate the risks of cross-reactivity.
The high affinity of biotin for streptavidin and its analogues (like avidin (B1170675) and neutravidin) is a double-edged sword. While it provides exceptional sensitivity, it also makes assays susceptible to interference from endogenous biotin present in biological samples and cross-reactivity from non-specific binding.[1][2] This guide will explore different biotinylation reagents, alternative affinity systems, and key experimental considerations to ensure the specificity and accuracy of your results.
Comparing Biotinylation Reagents: Specificity is Key
The choice of biotinylation reagent significantly impacts the specificity of labeling. Traditional methods often target primary amines, which are abundant on the surface of most proteins, leading to potential non-specific labeling and altered protein function.[3][4] Newer, bioorthogonal methods offer greater control and specificity.
A head-to-head comparison of a traditional amine-reactive reagent (NHS-Biotin) and a modern bioorthogonal reagent (Biotin-PEG4-MeTz) highlights the trade-offs between ease of use and specificity.[3]
| Feature | NHS-Biotin | Biotin-PEG4-MeTz (Click Chemistry) |
| Target Group | Primary amines (e.g., lysine (B10760008) residues) | Bioorthogonal group (e.g., TCO) introduced at a specific site |
| Specificity | Lower, due to the abundance of primary amines | High, reaction is specific to the bioorthogonal handle |
| Control over Labeling Site | Limited, multiple lysines can be labeled | High, allows for site-specific labeling |
| Workflow | Single-step reaction | Two-step process: protein functionalization and then biotinylation |
| Potential for Cross-Reactivity | Higher, can alter protein charge and lead to non-specific binding | Lower, minimal impact on protein surface properties |
Beyond Biotin: Alternative Affinity Systems
To circumvent the challenges of biotin-streptavidin interactions, several alternative systems have been developed. These systems can be particularly valuable when working with samples known to have high levels of endogenous biotin.[5][6]
| System | Principle | Advantages | Disadvantages |
| FITC-anti-FITC | Based on the high-affinity interaction between fluorescein (B123965) isothiocyanate (FITC) and an anti-FITC antibody.[7] | High sensitivity, low non-specific binding, labeled antibodies are colored and fluorescent aiding in characterization.[7] | Lower affinity compared to biotin-streptavidin.[5] |
| DNP/anti-DNP | Utilizes the binding of a dinitrophenyl (DNP) hapten to a specific anti-DNP antibody.[6] | DNP is not found endogenously, eliminating interference from biological samples.[6] | Requires the use of a specific anti-DNP antibody conjugate. |
Experimental Protocols for Assessing Cross-Reactivity
To validate the specificity of your biotinylated molecules and quantify potential cross-reactivity, rigorous experimental testing is essential. The following are detailed protocols for common assays used in these assessments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol is designed to assess the cross-reactivity of a biotinylated antibody against a panel of related and unrelated antigens.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of the target antigen and potential cross-reactive antigens at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of serially diluted biotinylated antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The degree of signal in wells with non-target antigens indicates the level of cross-reactivity.
Western Blot for Specificity and Cross-Reactivity
This protocol helps to visualize the specific binding of a biotinylated antibody to its target protein in a complex mixture and assess any off-target binding.
Materials:
-
Polyacrylamide gels and electrophoresis equipment
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Transfer Buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Biotinylated primary antibody
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates from cells or tissues expressing the target protein and potential cross-reactive proteins. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.[8]
-
Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in Blocking Buffer for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[8] The presence of bands other than the target protein indicates cross-reactivity.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Specificity
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the quantitative measurement of binding affinity and specificity.[9][10]
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Running buffer (e.g., HBS-EP)
-
Biotinylated ligand
-
Analyte (target protein and potential cross-reactants)
-
Regeneration solution
Procedure:
-
Surface Preparation: A streptavidin-coated sensor chip is used to capture the biotinylated ligand.[11]
-
Ligand Immobilization: Inject the biotinylated ligand over the sensor surface to achieve a desired immobilization level.
-
Analyte Injection: Inject a series of concentrations of the target analyte over the sensor surface to measure association and dissociation rates.
-
Cross-Reactivity Testing: Inject potential cross-reacting analytes at similar concentrations to assess their binding to the immobilized ligand.
-
Surface Regeneration: If necessary, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics (ka, kd) and affinity (KD) for each interaction. A significantly lower affinity for non-target analytes indicates high specificity.
Visualizing Workflows and Pathways
Understanding the underlying mechanisms and experimental setups is crucial for designing robust studies. The following diagrams, generated using Graphviz, illustrate key concepts in biotinylation and cross-reactivity assessment.
References
- 1. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. benchchem.com [benchchem.com]
- 4. The effect of biotinylation on the antigenic specificity of anti-defensin monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In accordance with FDA, can a biotinylated mAb be replaced by a DNP marked mAb? - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 7. The FITC-anti-FITC system is a sensitive alternative to biotin-streptavidin in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fortislife.com [fortislife.com]
- 9. bioradiations.com [bioradiations.com]
- 10. A surface plasmon resonance immunosensor based on the streptavidin-biotin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosensingusa.com [biosensingusa.com]
Safety Operating Guide
Proper Disposal of Biotin-PEG9-CH2CH2COOH: A Guide for Laboratory Professionals
Researchers and scientists handling Biotin-PEG9-CH2CH2COOH can ensure laboratory safety and environmental responsibility by adhering to proper disposal procedures. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, based on available safety data and general laboratory best practices.
Summary of Key Safety Information
Based on the analysis of safety data for similar biotin-PEG derivatives, the following general safety characteristics can be noted. It is important to emphasize that in the absence of a specific SDS for this compound, these are general guidelines and a risk assessment should be conducted for its specific use in the laboratory.
| Hazard Classification | Finding | Source |
| Hazardous Substance | Not classified as a hazardous substance or mixture. | [1][2] |
| Acute Toxicity | No data available; however, related compounds show no acute toxicity information. | [3] |
| Skin Corrosion/Irritation | No data available. | [3] |
| Serious Eye Damage/Irritation | No data available. | [3] |
| Environmental Precautions | Discharge into the environment should be avoided. Do not let the chemical enter drains.[3] | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general guidelines for non-hazardous chemical waste.
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's specific safety and waste disposal guidelines. These protocols are tailored to your facility's permits and local regulations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound for disposal.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips, paper towels), in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Label the container as "Non-hazardous Chemical Waste" and list the contents, including "this compound".
-
-
Storage of Waste: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[3]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the following diagram. This workflow ensures that all necessary steps are taken to handle the waste safely and in accordance with standard laboratory practices.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
